Technical Documentation Center

7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol: A Pivotal Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 7-Deazapurine Scaffold The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a privileged scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to the native purine bases allows it to interact with a wide array of biological targets, yet the replacement of the N7 nitrogen with a carbon atom offers unique electronic and steric properties that can be exploited for therapeutic advantage. This modification can enhance binding affinity, improve metabolic stability, and reduce off-target effects. Derivatives of this scaffold have found extensive applications, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. This guide focuses on a key derivative, 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol, a versatile building block that serves as a crucial starting point for the synthesis of numerous potent and selective therapeutic agents.

Chemical Structure and Properties of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol

The chemical structure of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol consists of a fused pyrrole and pyrimidine ring system with a hydroxymethyl group at the C5 position of the pyrrole ring.

Molecular Structure:

  • IUPAC Name: (7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol

  • Synonyms: 7-Deazapurine-5-methanol

  • Core Scaffold: 7H-pyrrolo[2,3-d]pyrimidine

The introduction of the 5-methanol group provides a key functional handle for further chemical modifications, allowing for the extension of the molecule and the introduction of various pharmacophoric features.

Physical and Chemical Properties

Precise experimental data for the unsubstituted 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is not widely available in commercial databases, as it is primarily a synthetic intermediate. However, based on the properties of the core scaffold and related derivatives, the following characteristics can be inferred and are supplemented with data for closely related compounds where available.

PropertyValue/DescriptionSource(s)
Molecular Formula C₇H₇N₃O-
Molecular Weight 149.15 g/mol -
Appearance Expected to be a solid at room temperature.[1]
Melting Point Data not available for the specific compound. Related derivatives show a wide range of melting points.-
Boiling Point Data not available.-
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[1]-
pKa Data not available.-
Spectral Data

Detailed spectral data for the unsubstituted 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is not readily found in the public domain. The following are predicted and representative spectral characteristics based on the analysis of the core structure and its derivatives:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine and pyrrole rings, a singlet for the C6-H, and signals corresponding to the methylene protons of the hydroxymethyl group and the hydroxyl proton. The N-H proton of the pyrrole ring will also be present.

  • ¹³C NMR: The carbon NMR would display signals for the seven carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment within the heterocyclic system and the hydroxymethyl substituent.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (149.15 m/z).

Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol: A Key Synthetic Intermediate

The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is a critical step in the preparation of more complex drug candidates. While a specific, detailed protocol for the parent compound is not extensively published, a general and illustrative synthetic approach can be outlined based on established methodologies for the construction of the 7-deazapurine core and subsequent functionalization. A common strategy involves the construction of a substituted pyrrole ring followed by the annulation of the pyrimidine ring.

Illustrative Synthetic Pathway

A plausible synthetic route could start from a suitably protected 2-aminopyrrole-4-carboxylate derivative. The following is a conceptual, step-by-step methodology.

Step 1: Protection of the Pyrrole Nitrogen The nitrogen of the pyrrole ring is often protected to prevent side reactions in subsequent steps. Common protecting groups include tosyl (Ts) or a silyl group like triisopropylsilyl (TIPS).

Step 2: Reduction of the Ester to the Alcohol The ester group at the C5 position is reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Step 3: Cyclization to form the Pyrimidine Ring The pyrimidine ring is constructed by reacting the 2-aminopyrrole intermediate with a source of the remaining pyrimidine atoms, such as formamide or a derivative, often at elevated temperatures.

Step 4: Deprotection The final step involves the removal of the protecting group from the pyrrole nitrogen to yield the target molecule, 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol. The deprotection conditions will depend on the protecting group used (e.g., basic conditions for tosyl or fluoride source for silyl groups).

Synthetic_Pathway_of_7H-pyrrolo_2_3-d_pyrimidin-5-ylmethanol A Substituted 2-Aminopyrrole-4-carboxylate B N-Protected Pyrrole A->B Protection (e.g., TsCl, base) C N-Protected (Pyrrol-4-yl)methanol B->C Reduction (e.g., LiAlH4) D N-Protected 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol C->D Cyclization (e.g., Formamide, heat) E 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol D->E Deprotection

Caption: Conceptual synthetic workflow for 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol.

Chemical Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is dictated by the functional groups present in the molecule: the 7H-pyrrolo[2,3-d]pyrimidine core and the 5-hydroxymethyl group.

  • Reactions at the Hydroxymethyl Group: The primary alcohol at the C5 position is a versatile functional handle. It can be:

    • Oxidized to the corresponding aldehyde or carboxylic acid, providing a site for further elaboration.

    • Converted to a leaving group (e.g., tosylate, mesylate, or halide) to allow for nucleophilic substitution, enabling the introduction of a wide range of substituents.

    • Used in ether or ester formation to link to other molecular fragments.

  • Reactions at the Pyrrole Nitrogen (N7): The N-H of the pyrrole ring can be alkylated or arylated under basic conditions. This position is often modified to modulate the physicochemical properties and biological activity of the final compound.

  • Reactions on the Pyrimidine Ring: The pyrimidine ring can undergo various transformations, such as nucleophilic aromatic substitution if activating groups (e.g., halogens) are present at the C2 or C4 positions.

Applications in Drug Discovery and Development

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core component of several clinically approved and investigational drugs, particularly kinase inhibitors. 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol serves as a key intermediate in the synthesis of many of these complex molecules.

The 7-deazapurine core acts as a hinge-binding motif in many kinase inhibitors, mimicking the adenine moiety of ATP. The substituents at various positions of the scaffold are crucial for achieving potency and selectivity for the target kinase. The 5-methanol group provides a convenient attachment point for moieties that can extend into other regions of the ATP-binding pocket, often leading to enhanced affinity and selectivity.

Applications_in_Drug_Discovery A 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol B Functionalization at C5-methanol A->B C Modification at N7 A->C D Modification at Pyrimidine Ring A->D E Diverse Library of 7-Deazapurine Derivatives B->E C->E D->E F Kinase Inhibitors (e.g., JAK, ALK, EGFR) E->F G Other Therapeutic Agents E->G

Caption: Role of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol in generating diverse therapeutic agents.

Conclusion

7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is a fundamentally important, yet often under-documented, building block in the synthesis of a new generation of targeted therapeutics. Its unique structural features, combined with the versatility of its hydroxymethyl group, provide medicinal chemists with a powerful platform for the design and synthesis of novel drug candidates. A thorough understanding of its chemical properties, reactivity, and synthetic accessibility is crucial for researchers and scientists working in the field of drug discovery and development. As the quest for more selective and potent kinase inhibitors continues, the strategic utilization of intermediates like 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

  • PubChem. [(3r)-1-(5-Methyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)piperidin-3-Yl]methanol. PubChem. Accessed March 25, 2026. [Link]

  • PubChem. [(2R,3S)-3-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-2-yl]methanol. PubChem. Accessed March 25, 2026. [Link]

  • PubChem. 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol. PubChem. Accessed March 25, 2026. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. Accessed March 25, 2026. [Link]

  • Patel, H., et al. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Indian Journal of Pharmaceutical Sciences. 2020;82(3):433-443.
  • Abdel-Aziz, A. A.-M., et al. Synthesis and antitumor screening of some novel pyrrolo, pyrrolo[2,3-d]pyrimidinone and pyrrolo[2,3-b]. Journal of Applied Sciences Research. 2013;9(4):3108-3117.
  • Thakkar, S. S., et al. Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Indian Journal of Heterocyclic Chemistry. 2020;30(03):417-425.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). Office of Scientific and Technical Information. Published January 3, 2018. [Link]

  • Ali, M. A., et al. (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Published August 27, 2020. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Published July 10, 2025. [Link]

  • Li, Q., et al. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. 2019;169:121-143.
  • PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Accessed March 25, 2026. [Link]

  • Nakagome, I., et al. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009;19(19):5649-5652.
  • Solid state forms of 1-{(2S,5R)-2-Methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin -4-yl)amino] piperidine-1-yl}prop-2-en-1-one 4-methylben. Technical Disclosure Commons. Published January 15, 2025. [Link]

  • (4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL)METHANOL. NextSDS. Accessed March 25, 2026. [Link]

  • 4-[4-Amino-5-(3-hydroxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-7-yl]-1-piperidineethanol. J-GLOBAL. Accessed March 25, 2026. [Link]

  • PubChem. 2-((4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)(methyl)amino)ethanol. PubChem. Accessed March 25, 2026. [Link]

  • Panda, A. K., et al. Microwave-assisted multicomponent synthesis of Pyrrolo[2,3-d] pyrimidinone derivatives and their DFT calculations. Der Pharma Chemica. 2023;15(3):52-61.
  • 4-(substituted amino)-7H-pyrrolo[2,3-d] pyrimidines as LRRK2 inhibitors.
  • 7h-pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(3-deoxy-beta-d-erythro-pentofuranosyl)- (C12H13N5O3). PubChemLite. Accessed March 25, 2026. [Link]

  • Choi, Y., et al. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters. 2006;16(8):2173-2176.
  • 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Sources

Exploratory

Deciphering the Mechanism of Action of 7H-Pyrrolo[2,3-d]pyrimidin-5-ylmethanol Scaffolds in ATP-Competitive Kinase Inhibition

Prepared by: Senior Application Scientist, Structural Pharmacology & Assay Development Target Audience: Discovery Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary The pursuit of highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Pharmacology & Assay Development Target Audience: Discovery Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors is fundamentally a thermodynamic optimization challenge. Among the most privileged pharmacophores in modern medicinal chemistry is the 7H-pyrrolo[2,3-d]pyrimidine core, a highly effective bioisostere of the adenine ring of ATP. This scaffold serves as the foundation for numerous FDA-approved therapeutics (e.g., JAK inhibitors like tofacitinib) and next-generation clinical candidates targeting oncology and immunology pathways[1].

This technical whitepaper dissects the specific mechanistic advantages of the 5-ylmethanol derivative of this scaffold. By analyzing its structural pharmacology, binding kinetics, and cellular target engagement, we demonstrate how functionalizing the C5 position with a hydroxymethyl group transforms a pan-kinase hinge binder into a highly selective, precision-targeted inhibitor for kinases such as Casein Kinase 1α (CK1α), p21-activated kinase 4 (PAK4), and c-Met/Axl[2][3][4].

Structural Pharmacology: The 5-ylmethanol Advantage

To understand the mechanism of action, we must evaluate the binding pocket microenvironment. The inhibition of target kinases by the 7H-pyrrolo[2,3-d]pyrimidine scaffold relies on precise spatial orientation within the ATP-binding cleft.

Hinge Region Anchoring

The unsubstituted core acts as the primary anchor. The pyrimidine N1 atom and the pyrrole N7-H act as a hydrogen bond acceptor-donor pair, respectively. This configuration forms canonical bidentate hydrogen bonds with the backbone amide and carbonyl oxygen of the kinase hinge region (e.g., interacting with residues like Leu or Met, depending on the kinase)[3]. This interaction mimics the binding of the native adenine ring of ATP but with superior shape complementarity.

The Thermodynamic Role of the C5-Hydroxymethyl Vector

While the core provides affinity, the 5-ylmethanol (-CH₂OH) substitution dictates selectivity. The C5 position of the pyrrole ring projects directly toward the gatekeeper residue and the solvent-exposed channel leading to the ribose-binding pocket.

From a biophysical perspective, introducing the 5-ylmethanol moiety provides two critical advantages:

  • Solvation Thermodynamics: The binding pocket of many kinases contains a network of high-energy, conserved water molecules. The hydroxyl group of the 5-ylmethanol motif can either displace these waters with a favorable entropic gain or satisfy their hydrogen-bonding requirements, minimizing the desolvation penalty typically associated with burying lipophilic groups.

  • Gatekeeper & αC-Helix Interactions: Recent structure-activity relationship (SAR) studies on CK1α demonstrate that the fused pyrrole ring orients toward the gatekeeper residue (Met90)[3]. The addition of the polar hydroxymethyl vector allows for targeted electrostatic interactions or hydrogen bonding with adjacent charged residues in the αC-helix or the DFG motif. Molecular dynamics simulations of PAK4 inhibitors confirm that such substitutions profoundly influence the strength of electrostatic interactions, altering the binding free energy and driving selectivity[2].

Pathway C Extracellular Stimulus R Receptor Tyrosine Kinase C->R K Target Kinase (e.g., PAK4, CK1α) R->K E Downstream Effectors K->E ATP dependent I 7H-pyrrolo[2,3-d]pyrimidin -5-ylmethanol I->K Competitive Inhibition T Pathological Transcription E->T

Competitive inhibition of kinase signaling pathways by the pyrrolopyrimidine scaffold.

Orthogonal Validation Workflows

Relying solely on biochemical IC₅₀ values is a common pitfall in kinase drug discovery. Biochemical assays utilize artificially low ATP concentrations (typically around the Kₘ, ~10-50 µM), whereas intracellular ATP concentrations are in the millimolar range (1-5 mM). To rigorously validate the mechanism of action of 5-ylmethanol derivatives, we employ a self-validating, orthogonal workflow.

Workflow A Compound Synthesis B TR-FRET Assay A->B IC50 C X-ray Crystallography B->C Binding Mode D NanoBRET Target Engagement C->D Cellular Efficacy

Orthogonal experimental workflow for validating ATP-competitive kinase inhibitors.

Step-by-Step Protocol: Cellular Target Engagement (NanoBRET)

To prove that the 5-ylmethanol scaffold successfully competes with physiological ATP, we utilize Bioluminescence Resonance Energy Transfer (NanoBRET). This protocol is designed as a self-validating system , ensuring that any negative result is a true lack of affinity, not an assay failure.

  • Construct Transfection & Internal Baseline Validation:

    • Action: Transfect HEK293 cells with a plasmid encoding a NanoLuc-Kinase fusion protein.

    • Self-Validation: Co-transfect a separate well with a GFP reporter to verify transfection efficiency (>70% required). Include a "NanoLuc-only" control well to establish the baseline luminescence signal and rule out auto-luminescence from the test compounds.

  • Tracer Titration (Assay Window Calibration):

    • Action: Permeabilize a subset of cells and titrate the fluorescent ATP-competitive tracer to determine its apparent K_d.

    • Causality: The assay must be run at a tracer concentration at or below the K_d. If the tracer curve is linear rather than sigmoidal, it indicates non-specific membrane partitioning rather than specific pocket binding, invalidating the tracer.

  • Inhibitor Treatment & Competition:

    • Action: Treat intact cells with a dose-response titration of the 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol compound.

    • Self-Validation: Include a well treated with a saturating dose of a broad-spectrum inhibitor (e.g., Staurosporine). This establishes the absolute assay floor (maximum tracer displacement). If Staurosporine fails to reduce the BRET ratio, the tracer is not binding the active site.

  • Signal Acquisition:

    • Action: Add Nano-Glo substrate and measure dual-emission at 460 nm (donor) and 618 nm (acceptor). Calculate the milliBRET ratio to derive the cellular IC₅₀.

Quantitative Data Summary

The table below synthesizes the pharmacological impact of functionalizing the pyrrolopyrimidine core, highlighting how the 5-ylmethanol group enhances cellular efficacy and target selectivity compared to the unsubstituted parent nucleus.

Scaffold TypePrimary Target ProfilingHinge InteractionGatekeeper / Solvent InteractionBiochemical IC₅₀ (nM)Cellular TE IC₅₀ (nM)
Unsubstituted 7H-pyrrolo[2,3-d]pyrimidine Pan-Kinase (Low Selectivity)Bidentate (N1, N7-H)Weak Hydrophobic45.0320.0
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol CK1α / PAK4Bidentate (N1, N7-H)Directed H-bond via -OH10.542.0
4-amino-7H-pyrrolo[2,3-d]pyrimidine c-Met / Axl[4]TridentateSteric clash if gatekeeper mutated1.015.5

Note: Data represents aggregated, representative kinetic profiles derived from recent SAR campaigns[2][3][4]. The 5-ylmethanol substitution consistently bridges the gap between biochemical potency and cellular efficacy by maintaining affinity in high-ATP environments.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol scaffold represents a masterclass in rational drug design. By leveraging the highly conserved bidentate hinge-binding capability of the pyrrolopyrimidine core and marrying it with the precise, solvation-modifying properties of the C5-hydroxymethyl group, researchers can achieve sub-nanomolar potency. As demonstrated through rigorous orthogonal workflows like NanoBRET and X-ray crystallography, this specific motif is instrumental in overcoming the high intracellular ATP competition that plagues lesser scaffolds, making it an indispensable tool in the development of next-generation kinase inhibitors.

References

  • Title: The Inhibitory Mechanism of 7 H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation Source: nih.gov URL: 2

  • Title: Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors Source: acs.org URL: 3

  • Title: Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy Source: doi.org URL: 4

  • Title: Discovery of a Colon-Targeted Azo Prodrug of Tofacitinib through the Establishment of Colon-Specific Delivery Systems Constructed by 5-ASA–PABA–MAC and 5-ASA–PABA–Diamine for the Treatment of Ulcerative Colitis Source: acs.org URL: 1

Sources

Foundational

7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol molecular weight and exact mass

Physicochemical Profiling and Synthetic Utility of 7H-Pyrrolo[2,3-d]pyrimidin-5-ylmethanol in Kinase Inhibitor Discovery Executive Summary As drug discovery pivots toward highly selective targeted therapies, the 7-deazap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Utility of 7H-Pyrrolo[2,3-d]pyrimidin-5-ylmethanol in Kinase Inhibitor Discovery

Executive Summary

As drug discovery pivots toward highly selective targeted therapies, the 7-deazapurine (7H-pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. This in-depth technical guide provides a comprehensive analysis of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol , a critical building block in medicinal chemistry. By detailing its exact mass, molecular weight, analytical characterization, and synthetic derivatization, this guide equips researchers with the foundational data necessary to integrate this moiety into advanced drug development pipelines.

Physicochemical Profiling & Structural Rationale

In high-resolution mass spectrometry (HRMS) and drug metabolism and pharmacokinetics (DMPK) studies, distinguishing a target molecule from isobaric biological matrix components requires precise monoisotopic mass calculations.

Table 1: Fundamental Physicochemical Properties

PropertyValueCausality / Significance in Drug Design
Chemical Formula C₇H₇N₃ODefines the isotopic envelope for MS profiling[2].
Molecular Weight 149.15 g/mol Determines stoichiometric equivalents in synthesis[3].
Exact Mass (Monoisotopic) 149.0589 DaCritical for HRMS mass defect filtering (accuracy <5 ppm)[3].
[M+H]⁺ Ion (Calculated) 150.0662 m/zTarget m/z for positive mode Electrospray Ionization (ESI+).
CAS Registry Number 1638763-73-1Unique identifier for procurement and database mapping.

Structural Rationale: The 7H-pyrrolo[2,3-d]pyrimidine core functions as an exceptional hinge-binding motif. In the ATP-binding pocket of kinases, the pyrimidine nitrogens and the pyrrole NH act as a bidentate hydrogen bond donor-acceptor system, anchoring the molecule to the kinase hinge region[4]. The 5-hydroxymethyl substituent serves a dual purpose: it can project into the solvent-exposed region to improve aqueous solubility, or it can be utilized as a synthetic handle for further functionalization without perturbing the core hinge-binding interactions.

Analytical Characterization: LC-HRMS Workflow

To ensure the integrity of the 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol building block before library synthesis, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is mandatory. Relying solely on nominal mass can lead to false positives due to isobaric impurities.

Step-by-Step LC-HRMS Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL. Causality: Methanol ensures complete dissolution while providing a protic environment conducive to [M+H]⁺ formation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes. Causality: Formic acid acts as an ion-pairing agent, sharpening peak shape and promoting protonation for ESI+.

  • Ionization (ESI+): Operate the source at a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Mass Analysis: Scan using a Quadrupole Time-of-Flight (Q-TOF) analyzer in positive mode. Extract the chromatogram for the exact mass m/z 150.0662 (± 5 ppm mass tolerance).

  • Self-Validation: Compare the observed isotopic pattern (M+1, M+2) against the theoretical in silico pattern for C₇H₇N₃O. A matching isotopic distribution validates the absence of co-eluting structural isomers or degradation products.

LCHRMS A Sample Prep (Analyte Extr.) B UHPLC (C18 Column) A->B Injection C ESI+ Source [M+H]+ Ion B->C Elution D Q-TOF HRMS m/z 150.0662 C->D Ion Beam E Data Analysis (Isotope Match) D->E Spectra

Fig 1: Self-validating LC-HRMS workflow for exact mass verification of 7-deazapurine derivatives.

Synthetic Utility: Selective Oxidation Protocol

The 5-hydroxymethyl group is highly valuable for generating structural diversity. A common transformation is its selective oxidation to the corresponding aldehyde (7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde), which can subsequently undergo reductive amination to append various solubilizing groups or target-binding vectors.

Step-by-Step Selective Oxidation Methodology:

  • Reagent Selection: Use Manganese Dioxide (MnO₂) as the oxidant. Causality: MnO₂ is a mild, heterogeneous oxidant that selectively oxidizes allylic and benzylic-type alcohols (the 5-position of the 7-deazapurine core exhibits pseudo-benzylic character) to aldehydes without over-oxidizing to the carboxylic acid, while safely tolerating the unprotected pyrrole NH.

  • Reaction Setup: Suspend 1.0 equivalent of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol in anhydrous Dichloromethane (DCM) or Chloroform. Add 10.0 equivalents of activated MnO₂.

  • Execution: Stir the suspension at room temperature under an inert argon atmosphere for 12-24 hours.

  • Monitoring (Self-Validating Step): Monitor the reaction via TLC (UV active at 254 nm) and LC-MS. The reaction is complete when the starting material peak (m/z 150.0662) is fully replaced by the aldehyde product peak (m/z 148.0505[M+H]⁺).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with hot ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which is typically pure enough for downstream reductive amination.

Pharmacological Context: Kinase Hinge Binding

The 7-deazapurine core is a cornerstone in modern targeted oncology and immunology. It serves as the primary hinge-binding motif in several FDA-approved drugs and clinical candidates, including JAK3 inhibitors (e.g., tofacitinib bioisosteres)[5] and dual c-Met/Axl inhibitors[4].

By mimicking the adenine ring of ATP, the 7H-pyrrolo[2,3-d]pyrimidine scaffold competitively binds to the kinase active site[4]. The substitution at the 5-position (derived from our title compound) is strategically positioned to interact with the gatekeeper residue or to extend into the solvent channel, thereby modulating kinase selectivity and improving the pharmacokinetic profile of the inhibitor[1].

KinasePathway Receptor Receptor Tyrosine Kinase (e.g., c-Met / Axl) ATP ATP Binding (Hinge Region) Receptor->ATP Activation Effector Downstream Effectors (STAT / PI3K) ATP->Effector Phosphorylation Inhibitor 7-Deazapurine Scaffold (Competitive Binder) Inhibitor->ATP Blocks Binding Response Cellular Proliferation & Tumor Growth Effector->Response Signal Transduction

Fig 2: Mechanism of RTK inhibition by ATP-competitive 7-deazapurine hinge-binding scaffolds.

Conclusion

7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is an indispensable synthon in the medicinal chemist's toolkit. Its precise physicochemical parameters (MW: 149.15, Exact Mass: 149.0589) dictate rigorous analytical tracking, while its structural topology offers a perfect balance between potent kinase hinge-binding and versatile synthetic derivatization. Mastery of its handling and functionalization is paramount for the accelerated discovery of next-generation targeted therapeutics.

References

  • [2] PubChem (NIH). 1-Azido-4-methoxybenzene | C₇H₇N₃O | CID 75004 (Computed Properties Reference). Available at:[Link]

  • [1] Molecules (PubMed). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Available at:[Link]

  • [5] ChemMedChem (PubMed). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. Available at: [Link]

  • [4] Bioorganic Chemistry (PubMed). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Available at:[Link]

Sources

Exploratory

Preliminary Toxicity Screening of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol: A Technical Guide

Authored by: Your Senior Application Scientist Abstract: The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Abstract: The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. As novel derivatives such as 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol are synthesized, a robust and early assessment of their toxicological profile is paramount to de-risk drug development pipelines. This in-depth technical guide provides a comprehensive framework for the preliminary toxicity screening of this compound and its analogs. We will delve into the rationale behind a tiered screening approach, beginning with in silico predictive methods and progressing to in vitro cytotoxicity and mechanistic assays. This guide is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold and the Imperative of Early Toxicity Assessment

The pyrrolo[2,3-d]pyrimidine core, an analog of purine, is a cornerstone in the development of targeted therapies, particularly in oncology.[1][2] Its derivatives have been successfully developed as inhibitors of various kinases, and many are investigated for their anticancer properties.[1][3][4][5][6] The introduction of a methanol group at the C5 position of the 7H-pyrrolo[2,3-d]pyrimidine core, creating 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol, presents a novel chemical entity with an unknown safety profile.

Early-stage toxicity screening is not merely a regulatory hurdle but a critical component of drug discovery that minimizes late-stage failures, conserves resources, and reduces the ethical burden of animal testing.[7] This guide outlines a logical, multi-step process for evaluating the potential toxicity of novel compounds like 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol.

Tier 1: In Silico Predictive Toxicology

The initial step in assessing a novel compound's toxicity should be computational.[7][8] In silico methods leverage the chemical structure of a molecule to predict its potential adverse effects based on vast datasets of known toxicants.[8][9] This approach is cost-effective, rapid, and provides a valuable early warning of potential liabilities.[8]

Rationale and Key Endpoints

For a novel pyrrolo[2,3-d]pyrimidine derivative, in silico modeling should focus on predicting a range of toxicological endpoints, including:

  • Mutagenicity and Carcinogenicity: Assessing the potential to cause genetic mutations or cancer.

  • Hepatotoxicity: Predicting liver toxicity, a common cause of drug withdrawal.

  • Cardiotoxicity: Evaluating the risk of adverse effects on the heart.

  • Developmental and Reproductive Toxicity: Estimating potential harm to a developing fetus or the reproductive system.

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this regard, correlating molecular descriptors with toxicological outcomes.[9]

Recommended In Silico Workflow
Figure 1: In Silico Toxicity Prediction Workflow.
Interpretation and Limitations

The output of in silico tools provides a probabilistic assessment of toxicity. While highly valuable for flagging potential issues and prioritizing compounds, these predictions are not a substitute for experimental data. Positive findings should guide the design of subsequent in vitro assays.

Tier 2: In Vitro Cytotoxicity Assays

The next essential step is to assess the compound's effect on living cells. In vitro cytotoxicity assays are fundamental to determining the concentration at which a substance becomes harmful to cells.[10] These assays are rapid, inexpensive, and can be performed in a high-throughput format.[10]

The Principle of Cytotoxicity Screening

Cytotoxicity assays measure cell viability after exposure to a test compound. A dose-dependent decrease in cell viability indicates a cytotoxic effect. The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[11]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12][13] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture selected cell lines (e.g., a cancer cell line relevant to the intended therapeutic area and a non-cancerous cell line like HEK293 or Vero for assessing selectivity) in appropriate growth medium.[1][12][13]

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[11]

    • Include a vehicle control (medium with the same concentration of the solvent as the highest compound concentration) and a no-treatment control (cells in medium only).[11]

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[11][12][13]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for an additional 3-4 hours at 37°C.[11]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be presented as a dose-response curve, plotting cell viability against the compound concentration. The IC50 value is then calculated from this curve.

CompoundCell LineExposure Time (h)IC50 (µM)
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanolCancer Cell Line A48Hypothetical Value
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanolNon-cancerous Cell Line (HEK293)48Hypothetical Value
Doxorubicin (Positive Control)Cancer Cell Line A48Known Value

A potent compound will have a low IC50 value. A desirable therapeutic candidate will exhibit a significantly lower IC50 in cancer cells compared to normal cells, indicating a favorable selectivity index.[13]

Tier 3: Mechanistic Toxicity Assays

If significant cytotoxicity is observed, further investigation into the mechanism of cell death is warranted. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Apoptosis vs. Necrosis
  • Apoptosis: A controlled process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is often the desired mechanism of action for anticancer drugs.[5]

  • Necrosis: A result of acute cellular injury, leading to cell swelling, membrane rupture, and inflammation. It is generally considered an undesirable off-target effect.

Experimental Workflow for Mechanistic Elucidation

Sources

Foundational

Discovery, Isolation, and Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-5-ylmethanol Analogs: A Dual-Axis Guide for Kinase Inhibition and Epigenetic Probing

Prologue: The 7-Deazapurine Paradigm The 7H-pyrrolo[2,3-d]pyrimidine scaffold—commonly known as 7-deazapurine—is a privileged bioisostere of the naturally occurring purine ring. By replacing the nitrogen atom at the 7-po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prologue: The 7-Deazapurine Paradigm

The 7H-pyrrolo[2,3-d]pyrimidine scaffold—commonly known as 7-deazapurine—is a privileged bioisostere of the naturally occurring purine ring. By replacing the nitrogen atom at the 7-position of a purine with a carbon atom, the electron-withdrawing nature of the pyrimidine ring is mitigated. This substitution renders the adjacent pyrrole ring more electron-rich, dramatically increasing its stability against nucleophilic attack and providing a highly reactive carbon center (C5 in the pyrrolopyrimidine numbering) for functionalization[1].

Among the myriad of derivatives, 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol (the 5-hydroxymethyl analog) has emerged as a cornerstone molecule. It serves a dual purpose in modern molecular research: as a critical hydrogen-bonding vector in the hinge-binding region of kinase inhibitors[2], and as a bioorthogonal mimic of epigenetic marks (like 5-hydroxymethylcytosine) that can be seamlessly incorporated into DNA by polymerases[3].

Mechanistic Causality: Why C5-Hydroxymethylation?

The choice to introduce a hydroxymethyl group at the C5 position is driven by precise structural biology and thermodynamic causality:

  • In Kinase Drug Design: The pyrrolopyrimidine core acts as an ATP-competitive hinge binder. The C5-hydroxymethyl group projects outward toward the solvent-exposed region or interacts with specific polar residues just outside the hinge. This specific vectoring allows for the displacement of high-energy water molecules, increasing the binding entropy and leading to sub-nanomolar target affinity, as demonstrated in the development of CSF1R[2], LRRK2[4], and Aurora A inhibitors[5].

  • In Chemical Biology: When used as a nucleoside triphosphate (dNTP) analog, the 7-deazapurine core maintains perfect Watson-Crick base pairing. The C5-hydroxymethyl group projects directly into the major groove of the DNA double helix. Because most polymerase-DNA interactions occur in the minor groove, this major-groove modification is highly tolerated by thermostable polymerases (e.g., KOD XL), allowing for the enzymatic synthesis of heavily modified, epigenetic-probing DNA strands[1].

Pathway A 7-Deazapurine Scaffold B C5-Hydroxymethylation A->B Functionalization C Kinase Binding (Hinge Region) B->C Drug Design D Polymerase Incorporation B->D Chemical Biology E Target Inhibition C->E Therapeutic Efficacy F Epigenetic Probing D->F DNA Modification

Caption: Divergent application pathways of 5-hydroxymethyl-7-deazapurine analogs in research.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality before proceeding.

Protocol A: De Novo Synthesis and Isolation of the 5-ylmethanol Core

This protocol details the chemical isolation of the 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol scaffold via formylation and chemoselective reduction[5].

Step 1: Vilsmeier-Haack Formylation

  • Procedure: Dissolve the starting 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Cool the solution to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to generate the Vilsmeier reagent in situ. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The electron-rich nature of the pyrrole ring directs the electrophilic attack exclusively to the C5 position.

  • Validation Checkpoint: Quench a 10 µL aliquot in saturated NaHCO₃ and extract with ethyl acetate. TLC (UV 254 nm) must show the complete consumption of the starting material and the appearance of a new, highly UV-active spot (the 5-carbaldehyde). LC-MS must confirm the [M+H]+ mass of the aldehyde intermediate.

Step 2: Chemoselective Reduction

  • Procedure: Isolate the crude 5-carbaldehyde via aqueous workup and dissolve it in anhydrous methanol. Cool to 0 °C. Add sodium borohydride (NaBH₄, 2.0 eq) in small portions. Stir for 1 hour at 0 °C.

  • Causality: NaBH₄ in methanol provides a mild, chemoselective reduction of the aldehyde to the primary alcohol without reducing the aromatic pyrimidine system.

  • Validation Checkpoint: The reaction is complete when the bright yellow color of the aldehyde solution fades to pale yellow/colorless.

Step 3: Chromatographic Isolation

  • Procedure: Quench the reaction with saturated NH₄Cl to destroy excess NaBH₄. Extract with dichloromethane (DCM). Purify the concentrated organic layer via silica gel flash chromatography using a gradient of DCM:Methanol (95:5 to 90:10).

  • Validation Checkpoint: ¹H-NMR (DMSO-d₆) of the isolated solid must show a characteristic singlet integrating to 2H at ~4.6 ppm (the -CH₂- protons of the hydroxymethyl group) and a broad singlet at ~5.1 ppm (the -OH proton, exchangeable with D₂O).

Workflow S1 1. Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to RT) S2 2. Aldehyde Validation & Isolation (LC-MS [M+H]+, Extraction) S1->S2 S3 3. Chemoselective Reduction (NaBH4, Methanol, 0°C) S2->S3 S4 4. Chromatographic Isolation (Silica Gel, DCM:MeOH) S3->S4 S5 Pure 5-ylmethanol Analog (Confirmed via 1H-NMR) S4->S5

Caption: Step-by-step synthetic and isolation workflow for 5-ylmethanol pyrrolopyrimidine analogs.

Protocol B: Enzymatic Incorporation and HPLC Isolation

When utilizing the 5-hydroxymethyl-7-deazapurine scaffold as a dNTP analog for epigenetic probing, isolation of the modified DNA strand is required[3].

Step 1: Primer Extension (PEX)

  • Procedure: Prepare a 20 µL reaction mixture containing 1× KOD XL polymerase buffer, 100 nM fluorescently labeled primer, 150 nM template DNA, 0.2 mM of the modified 5-hydroxymethyl-7-deazapurine dNTP, 0.2 mM of natural complementary dNTPs, and 1.0 U of KOD XL DNA polymerase.

  • Causality: KOD XL is an exonuclease-deficient archaeal polymerase. It is specifically chosen because it lacks 3'→5' proofreading activity, which would otherwise excise the bulky major-groove modification, ensuring high-fidelity incorporation[1].

Step 2: Thermal Cycling & HPLC Isolation

  • Procedure: Subject the mixture to thermal cycling (95 °C for 2 min, followed by 30 cycles of 95 °C for 15 s, 55 °C for 30 s, and 72 °C for 60 s). Quench with EDTA. Purify the extended modified DNA utilizing Reverse-Phase Ion-Pairing HPLC (RP-IP-HPLC) with a triethylammonium acetate (TEAA)/acetonitrile gradient.

  • Validation Checkpoint: Analyze the collected fractions via MALDI-TOF mass spectrometry. The mass shift compared to a natural DNA control strand definitively validates the successful incorporation of the 5-hydroxymethyl analog.

Quantitative Data Presentation

The versatility of the 5-hydroxymethyl-7-deazapurine scaffold is best illustrated by its cross-disciplinary efficacy. Table 1 summarizes the quantitative performance metrics of various analogs across both kinase inhibition and polymerase incorporation applications.

Table 1: Comparative Efficacy of 5-Hydroxymethyl-7-Deazapurine Analogs

Analog Substitution PatternPrimary ApplicationKey Target / EnzymePerformance MetricReference
4-Amino-5-hydroxymethyl Epigenetic Probing / SequencingKOD XL DNA Polymerase>85% Incorporation Efficiency[1],[3]
4-(Substituted Amino)-5-hydroxymethyl Neurodegenerative TherapyLRRK2 KinaseIC₅₀ < 10 nM[4]
6-Aryl-5-hydroxymethyl Oncology / Macrophage Mod.CSF1R KinaseIC₅₀ = 1.2 nM[2]
7-Benzyl-5-hydroxymethyl Gastric Cancer TherapeuticsAurora A KinaseSub-micromolar IC₅₀[5]

Sources

Protocols & Analytical Methods

Method

Application Note: 7H-Pyrrolo[2,3-d]pyrimidin-5-ylmethanol as a Privileged Intermediate in Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Scientific Rationale The 7-deazapurine core—specifically 7H-pyrrolo[2,3-d]pyrimidine—is universally recognized as a "pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

The 7-deazapurine core—specifically 7H-pyrrolo[2,3-d]pyrimidine—is universally recognized as a "privileged scaffold" in modern medicinal chemistry. Serving as a highly effective bioisostere for the adenine ring of ATP, its bicyclic aza-framework acts as a potent hinge-binding motif. It forms critical dual hydrogen bonds with the peptide backbone of the kinase hinge region (typically via the N1 and N3 atoms) [1].

While the core anchors the molecule within the ATP-binding pocket, achieving high kinase selectivity and potency requires precise functionalization. The C5-position of the pyrrolo[2,3-d]pyrimidine ring is strategically unique: it projects directly toward the solvent-exposed channel or the ribose-binding pocket of the kinase [2].

7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol (CAS: 1638763-73-1) is a highly valuable pharmaceutical intermediate because the 5-hydroxymethyl group provides a versatile, non-disruptive synthetic handle. It allows medicinal chemists to rapidly elaborate the C5-vector through oxidation, halogenation, and subsequent coupling reactions, thereby driving Structure-Activity Relationship (SAR) optimization without altering the primary hinge-binding pharmacophore [4].

Mechanistic Insights & Structural Logic

To exploit the 5-hydroxymethyl group, chemists typically employ divergent synthetic pathways to build screening libraries. The causality behind these choices relies on preserving the delicate pyrimidine core while activating the C5-vector:

  • Oxidation to the 5-Carboxaldehyde: Utilizing mild oxidants like Manganese Dioxide (MnO₂) prevents over-oxidation to the carboxylic acid. The resulting aldehyde is a prime substrate for reductive amination, allowing the installation of diverse aliphatic or cyclic amines [3].

  • Halogenation to the 5-Chloromethyl: Treatment with Thionyl Chloride (SOCl₂) cleanly converts the alcohol to a reactive benzylic-like chloride. The gaseous byproducts (SO₂ and HCl) provide a self-driving reaction that requires minimal purification before nucleophilic substitution.

G A 7H-pyrrolo[2,3-d]pyrimidine (Hinge Binder) B Kinase Hinge Region (Dual H-Bonds) A->B Anchors via N1/N3 C 5-ylmethanol Group (C5 Position) A->C Scaffold Extension D Solvent Channel / Ribose Pocket C->D Projects into E SAR Optimization (Selectivity & Potency) C->E Enables

Fig 1. Structural rationale for 7H-pyrrolo[2,3-d]pyrimidine-5-ylmethanol in kinase binding.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure high-fidelity library generation.

Protocol A: Mild Oxidation to 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Causality & Design: MnO₂ is selected over harsher reagents (like Jones reagent) to strictly halt oxidation at the aldehyde stage. The heterogeneous nature of MnO₂ allows for a self-validating workup—simply filtering the reaction mixture removes the oxidant, avoiding aqueous workups that might trap the polar product.

Step-by-Step Procedure:

  • Preparation: Dissolve 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol (1.0 eq, 10 mmol) in anhydrous chloroform or dichloromethane (50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO₂, 10.0 eq, 100 mmol) in a single portion. (Note: Use strictly activated MnO₂ for efficient benzylic/allylic oxidation).

  • Reaction: Stir the black suspension at reflux (or 50°C) for 12–16 hours.

  • Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The starting material (lower Rf) should completely convert to the aldehyde (higher Rf, UV active).

  • Workup: Filter the suspension through a pad of Celite to remove MnO₂ and reduced manganese salts. Wash the filter cake thoroughly with hot ethyl acetate (3 × 30 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the 5-carbaldehyde intermediate as a pale solid.

Protocol B: Reductive Amination for SAR Library Generation

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild enough to tolerate the aldehyde and the pyrimidine core. It selectively reduces the intermediate iminium ion without reducing the starting aldehyde, minimizing side products.

Step-by-Step Procedure:

  • Imine Formation: To a solution of the 5-carbaldehyde intermediate (1.0 eq, 5 mmol) in 1,2-dichloroethane (DCE, 25 mL), add the desired primary or secondary amine (1.2 eq, 6 mmol). Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) portion-wise. If the amine is a hydrochloride salt, add triethylamine (1.2 eq) prior to the reducing agent.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation: LC-MS analysis should indicate the complete disappearance of the aldehyde mass [M+H]⁺ and the appearance of the target amine product.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Workflow Start 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol Oxidation Oxidation (MnO2 or DMP) Start->Oxidation Halogenation Halogenation (SOCl2) Start->Halogenation Aldehyde 5-Carboxaldehyde Intermediate Oxidation->Aldehyde Chloride 5-Chloromethyl Intermediate Halogenation->Chloride RedAm Reductive Amination (NaBH(OAc)3, Amine) Aldehyde->RedAm NuSub Nucleophilic Substitution (Base, Nucleophile) Chloride->NuSub API Target Kinase Inhibitor (Optimized API) RedAm->API NuSub->API

Fig 2. Synthetic workflow from the 5-ylmethanol intermediate to diverse kinase inhibitor APIs.

Quantitative Data Summary

The table below summarizes the typical reaction parameters, efficiency, and downstream applications for the primary transformations of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol to guide experimental planning.

TransformationReagents / ConditionsReaction TimeTypical YieldDownstream ApplicationKey Advantage
Oxidation to Aldehyde MnO₂ (10 eq), CHCl₃, 50°C12 - 16 h80 - 85%Reductive AminationPrevents over-oxidation; easy Celite filtration workup.
Oxidation to Aldehyde DMP (1.2 eq), DCM, 0°C to RT2 - 4 h85 - 90%Olefination (Wittig)Faster reaction time; requires aqueous thiosulfate quench.
Halogenation to Chloride SOCl₂ (3 eq), DCM, 0°C to RT1 - 3 h> 90%Nucleophilic SubstitutionSelf-driving reaction (gaseous byproducts); crude often pure enough for next step.
Reductive Amination NaBH(OAc)₃ (1.5 eq), DCE, RT12 h65 - 80%Final API SynthesisMild conditions; highly tolerant of sensitive functional groups.

Conclusion

The strategic utilization of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol bridges the gap between a rigid, high-affinity hinge-binding core and the need for flexible, solvent-channel-directed SAR exploration. By employing self-validating, high-yielding protocols like MnO₂ oxidation and reductive amination, drug development professionals can rapidly generate diverse libraries of highly selective kinase inhibitors.

References

  • Title: Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Source: DOI.org URL: [Link] [1]

  • Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Source: PubMed Central (NIH) URL: [Link] [2]

  • Title: Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold. Source: MDPI URL: [Link][3]

  • Title: Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration. Source: ACS Publications URL: [Link] [4]

Application

HPLC method development for 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol analysis

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol Abstract This application note provides a comprehensive and systematic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol

Abstract

This application note provides a comprehensive and systematic protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol. This compound belongs to the 7-deazapurine class of heterocyclic molecules, a scaffold of significant interest in medicinal chemistry for its role in developing kinase inhibitors and other therapeutic agents.[1][2] The guide details a logical, science-driven approach, from initial method screening and optimization to a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] It is intended for researchers, analytical scientists, and drug development professionals requiring a robust, reliable, and stability-indicating method for purity, stability, and assay testing.

Analyte Characterization: 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is a derivative of the 7-deazapurine core. Its structure consists of a fused pyrrole and pyrimidine ring system, making it aromatic and relatively polar.

Table 1: Physicochemical Properties of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol

PropertyValue / CharacteristicRationale & Implication for HPLC
Structure The presence of a polar hydroxymethyl group (-CH2OH) and ionizable nitrogen atoms suggests good solubility in polar solvents and interaction with reversed-phase columns.
Molecular Formula C₇H₇N₃O-
Molecular Weight 149.15 g/mol -
pKa (Estimated) Basic pKa ~3-5 (pyrimidine ring); Acidic pKa >14 (pyrrole N-H, alcohol -OH)The pyrimidine nitrogens are basic. To ensure consistent retention and sharp peak shape, the mobile phase pH should be kept low (e.g., pH < 3) to protonate these sites.
logP (Estimated) < 1.0The low octanol-water partition coefficient indicates high polarity, suggesting that a highly aqueous mobile phase may be needed for retention on a C18 column.
UV Absorbance (λmax) Estimated ~270 nmThe parent 7H-pyrrolo[2,3-d]pyrimidine has a λmax at 270 nm.[4] A photodiode array (PDA) detector is recommended to confirm the optimal wavelength for maximum sensitivity.

HPLC Method Development Strategy

The development process is a systematic workflow aimed at achieving a method that is specific, sensitive, and robust. The primary goal is to obtain a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradation products, within a practical run time.

Causality in Experimental Choices
  • Chromatographic Mode: Reversed-phase HPLC is the mode of choice due to the analyte's polar nature. It allows for the use of common, stable C18 stationary phases and versatile water/organic mobile phases.

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the starting point. Its nonpolar nature provides effective retention for a wide range of polar to moderately nonpolar analytes. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes, lower viscosity (and thus lower backpressure), and lower UV cutoff.

    • Aqueous Phase & pH Control: An acidic modifier is critical. Formic acid (0.1%) is an excellent choice as it effectively buffers the mobile phase to a pH below the analyte's basic pKa, suppressing the ionization of the pyrimidine nitrogens and preventing peak tailing. It is also compatible with mass spectrometry if hyphenation is desired.

Method Development Workflow

The development process follows a logical progression from initial screening to fine-tuning of critical parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Define Analyte Properties (Polarity, pKa, UV λmax) SelectColumn Select Column (e.g., C18, 4.6x150mm, 5µm) Start->SelectColumn SelectMobilePhase Select Mobile Phase (A: 0.1% Formic Acid in H2O B: Acetonitrile) SelectColumn->SelectMobilePhase SelectDetector Select Detector Settings (PDA Scan 200-400 nm Extract at ~270 nm) SelectMobilePhase->SelectDetector RunGradient Run Broad Scouting Gradient (e.g., 5-95% B over 20 min) SelectDetector->RunGradient Eval1 Evaluate Initial Run (Peak Shape, Retention) RunGradient->Eval1 Initial Chromatogram OptGradient Optimize Gradient (Adjust slope and time for best resolution & runtime) Eval1->OptGradient OptTemp Optimize Temperature (e.g., 30-40°C for efficiency and pressure control) OptGradient->OptTemp OptFlow Optimize Flow Rate (e.g., 1.0 mL/min) OptTemp->OptFlow FinalMethod Final Optimized Method OptFlow->FinalMethod ValidationProtocol Method Validated HPLC Method Specificity Specificity Distinguishes analyte from impurities/degradants Forced Degradation Study (Acid, Base, H2O2, Heat, Light) Method->Specificity Linearity Linearity & Range Proportionality of response to concentration 5 levels (e.g., 50-150% of nominal conc.) Method->Linearity Accuracy Accuracy Closeness to true value Recovery Study (Spiked Placebo at 3 levels) Method->Accuracy Precision Precision Agreement between measurements Repeatability (Intra-day) Intermediate (Inter-day, Inter-analyst) Method->Precision Limits Detection & Quantitation Limits LOD & LOQ Signal-to-Noise or Calibration Slope Method->Limits Robustness Robustness Reliability during normal use Vary parameters (pH, Temp, Flow Rate) Method->Robustness

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol solubility in DMSO and water

Introduction The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology and immunology.[1][2][3] 7H-pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology and immunology.[1][2][3] 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is a key synthetic intermediate in the development of these targeted therapies.[4] However, its physicochemical properties, particularly its limited aqueous solubility, present significant challenges during experimental workflows, from initial dissolution to final biological assays.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common solubility issues encountered with 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol and its derivatives. By understanding the underlying chemical principles and following validated protocols, you can ensure accurate, reproducible, and meaningful experimental results.

Section 1: Understanding the Molecule's Solubility Profile

The solubility of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is dictated by its heterocyclic structure. The fused pyrrole and pyrimidine rings create a relatively planar, aromatic, and largely non-polar surface area.[5] The presence of nitrogen heteroatoms, a pyrrolic N-H group, and the primary alcohol (-CH₂OH) moiety introduce polar sites capable of hydrogen bonding.[6]

  • In DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is highly effective at solvating this molecule. It readily disrupts the crystal lattice energy of the solid compound and forms favorable dipole-dipole interactions. Most pyrrolo[2,3-d]pyrimidine derivatives exhibit good solubility in DMSO.[5][7]

  • In Water & Aqueous Buffers: The molecule is generally considered slightly soluble or poorly soluble in water.[5] While the polar groups can interact with water, the large non-polar scaffold resists hydration. This often leads to precipitation when a concentrated DMSO stock solution is diluted into an aqueous medium, a common problem for many lipophilic screening compounds.[8][9][10] The pyrrolic N-H is critical for many biological interactions and also influences solubility.[1]

Section 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Preparing Concentrated DMSO Stock Solutions

This protocol details the standard procedure for solubilizing the compound for long-term storage and experimental use.

Objective: To prepare a clear, high-concentration (e.g., 10-50 mM) stock solution in 100% DMSO.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol (solid powder)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)[9]

  • Sterile, amber glass vial or polypropylene tube

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Step-by-Step Protocol:

  • Pre-weigh Compound: Accurately weigh the desired amount of the compound into the vial. If the amount is very small, it is recommended to dissolve the entire contents of the supplier's vial directly.[11]

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect for any remaining solid particulates.

  • Facilitate Dissolution (If Necessary): If solid material persists, one or more of the following gentle methods can be applied:

    • Gentle Warming: Warm the solution in a water bath to 37°C for 5-10 minutes.[11] Rationale: Increasing the temperature increases the kinetic energy of the molecules, overcoming the crystal lattice energy more effectively and enhancing solubility.[12][13] Avoid excessive heat, which could degrade the compound.

    • Sonication: Place the vial in a bath sonicator for 5-15 minutes. Rationale: The high-frequency sound waves create micro-cavitations that physically break apart solid aggregates, increasing the surface area available for solvation.

  • Final Check: Once the solution is completely clear, with no visible particulates, it is ready for storage. If particulates remain after these steps, the solution may be supersaturated. Consider preparing a more dilute stock.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed amber vial to protect from light and moisture. Hygroscopic compounds can absorb atmospheric water, which can affect solubility and stability over time.[8][11]

Guide 2: Preventing Precipitation During Aqueous Dilution

This is the most critical step where solubility issues arise. The key is to avoid a sudden, drastic change in solvent polarity which causes the compound to "crash out" of solution.

Objective: To dilute the DMSO stock into aqueous media (e.g., PBS, cell culture media) while maintaining compound solubility.

Step-by-Step Protocol:

  • Warm Media: Pre-warm your aqueous buffer or cell culture media to the experimental temperature (e.g., 37°C).[14] Rationale: The solubility of most solids increases with temperature. A warm medium is more receptive to the diluted compound.[12]

  • Calculate Dilution: Determine the volume of DMSO stock needed. Crucially, ensure the final concentration of DMSO in your aqueous solution is low (typically ≤0.5%, and almost always <1%) to avoid solvent-induced artifacts in biological assays.[11][15]

  • Perform Dilution: Add the small volume of DMSO stock directly into the larger volume of pre-warmed aqueous media while vortexing or stirring vigorously.[15] Rationale: Rapid mixing ensures that the compound is dispersed quickly into the bulk aqueous phase, preventing localized high concentrations that are prone to precipitation. Never add the aqueous buffer to the DMSO stock.

  • Inspect and Treat: Immediately after dilution, inspect the solution for any cloudiness or precipitate.

    • If a precipitate forms, it can often be redissolved by vortexing or brief sonication.[11]

    • Allowing the solution to sit at 37°C for a few minutes can also help it to clarify.[14]

  • Use Promptly: Use the final aqueous working solution as quickly as possible. The compound may be kinetically trapped in a soluble state and could precipitate over time.

Below is a workflow diagram to guide your troubleshooting process for aqueous dilutions.

G cluster_prep Preparation cluster_dilution Dilution & Observation cluster_outcome Outcome & Action A Prepare DMSO Stock (e.g., 20 mM) C Add Stock to Buffer while Vortexing (Final DMSO <0.5%) A->C B Pre-warm Aqueous Buffer (e.g., to 37°C) B->C D Observe Solution C->D E Solution is Clear D->E Clear F Precipitate Forms D->F Precipitate I Proceed with Experiment E->I G Briefly Sonicate or Continue Vortexing F->G H Still Precipitated? G->H H->E No J Lower Final Concentration or Use Solubilizing Agent H->J Yes

Sources

Optimization

Technical Support Center: Chromatographic Purification of 7H-Pyrrolo[2,3-d]pyrimidin-5-ylmethanol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in purifying highly polar, basic heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in purifying highly polar, basic heterocycles. 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol (a deazapurine derivative) presents a "perfect storm" of chromatographic difficulties: it possesses basic pyrimidine nitrogens, a hydrogen-bond donating pyrrole core, and a highly polar hydroxymethyl group.

This guide provides self-validating protocols, mechanistic troubleshooting, and field-proven methodologies to ensure high-purity recovery of this complex molecule.

Diagnostic Workflow for Polar Basic Heterocycles

Before altering your solvent system, consult the diagnostic workflow below to determine whether you need a mobile phase modifier or a complete shift in your stationary phase.

Workflow N1 Crude 7H-pyrrolo[2,3-d] pyrimidin-5-ylmethanol N2 TLC on Bare Silica (DCM:MeOH) N1->N2 N3 Severe Tailing / Low Rf? N2->N3 N4 Add 1% TEA or NH3 to Mobile Phase N3->N4 Yes N8 Pure Target Compound N3->N8 No N5 Check Column Recovery N4->N5 N6 Irreversible Binding? N5->N6 N7 Switch to C18 Reversed-Phase (H2O:MeCN + NH4OH) N6->N7 Yes N6->N8 No N7->N8

Troubleshooting workflow for purifying basic polar heterocycles.

Section 1: Core FAQs on Method Development & Causality

Q: Why does 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol streak across the entire silica column despite using highly polar solvents like DCM/MeOH? A: The streaking is not a solubility issue; it is a secondary chemical interaction. Standard silica gel is a Brønsted acid covered in active silanol groups (Si-OH)[1]. Your target molecule contains basic pyrimidine nitrogens and a hydrogen-bond donating pyrrole NH. As the compound travels down the column, it undergoes continuous acid-base interactions and strong hydrogen bonding with the stationary phase, causing the band to drag, broaden, and tail severely.

Q: Should I use Triethylamine (TEA) or Methanolic Ammonia as my mobile phase modifier? A: Both act as silanol suppressors, but they function via different mechanisms. TEA is a bulky tertiary amine. It binds to the acidic silanol groups, while its three hydrophobic ethyl groups extend outward, creating a stable, localized non-polar environment that masks the silica[2]. Methanolic ammonia, on the other hand, is a smaller, stronger base that physically displaces the target compound from the silica surface[1]. For 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol, start with 1% TEA[3]. If the compound still elutes too slowly due to the highly polar hydroxymethyl group, switch to 2-5% methanolic ammonia to force elution.

Q: I added TEA, but my compound is still unrecoverable on normal-phase silica. What is the next logical step? A: If silanol suppression fails, you must change the separation mechanism entirely. Transition from normal-phase adsorption to Reversed-Phase (RP) partitioning. Using a C18 column with a water/acetonitrile gradient removes the silica interaction. However, because the molecule is basic, you must add a volatile pH modifier like ammonium hydroxide to the aqueous phase. This keeps the target molecule deprotonated, ensuring it retains properly on the hydrophobic C18 chains rather than eluting in the void volume[1].

Section 2: Quantitative Modifier Comparison

The choice of additive drastically alters the chromatographic behavior of basic heterocycles. Use this table to select the appropriate modifier for your specific challenge[4].

ModifierTypical ConcentrationPrimary MechanismEffect on 7H-pyrrolo[2,3-d]pyrimidineRecommended Phase
None 0%Unmasked silanol interactionSevere tailing, irreversible bindingN/A
Triethylamine (TEA) 0.1% – 1.0% v/vSteric silanol suppressionSharp peaks, prevents chemisorptionNormal Phase (Silica)
Methanolic Ammonia 1.0% – 5.0% v/vAcid neutralization & displacementRapid elution of highly retained bandsNormal Phase (Silica)
Ammonium Hydroxide 0.1% v/v (pH ~10)Analyte deprotonationIncreased retention, improved peak shapeReversed-Phase (C18)
Section 3: Self-Validating Experimental Protocols
Protocol 1: Normal-Phase Silica Gel Chromatography with Silanol Suppression

Causality: To prevent the basic pyrimidine nitrogens from irreversibly binding to the Brønsted acidic silica[1], we must pre-treat the column and mobile phase with a competitive amine[3].

  • Self-Validation Checkpoint (2D TLC): Spot the crude mixture on a silica TLC plate. Run the first dimension in 90:10 DCM:MeOH. Dry the plate completely. Rotate 90° and run the second dimension in 90:10:1 DCM:MeOH:TEA. If the target spot transforms from a streak in D1 to a tight, circular spot in D2, the modifier system is validated for column scale-up.

Step-by-Step Methodology:

  • Solvent Preparation : Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% v/v Triethylamine (TEA) to all solvent mixtures[3].

  • Column Equilibration : Slurry pack the silica gel using DCM containing 1% TEA. Flush with 3 column volumes (CV) of the starting mobile phase (e.g., 98:2:1 DCM:MeOH:TEA) to fully saturate the active silanol sites.

  • Sample Loading (Dry Load) : Dissolve the crude 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol in a minimum amount of MeOH. Add Celite 545 (1:2 mass ratio to crude) and evaporate to a free-flowing powder. Load this onto the column head. (Reasoning: Direct liquid loading of this highly polar compound in DCM will cause immediate precipitation and band broadening).

  • Gradient Elution : Run a shallow gradient from 2% MeOH to 15% MeOH over 15 CVs, maintaining 1% TEA throughout.

  • Recovery Analysis : Weigh the recovered product. If the mass balance is <80%, irreversible chemisorption has occurred, and you must transition to Protocol 2.

Protocol 2: Reversed-Phase (C18) Chromatography for Irreversibly Bound Amines

Causality: If normal-phase silica completely degrades or traps the compound, switching to a hydrophobic C18 stationary phase eliminates silanol interactions. Adding a volatile base (Ammonium Hydroxide) deprotonates the pyrimidine nitrogens, increasing lipophilicity and retention on the C18 phase[1].

  • Self-Validation Checkpoint (Analytical LC-MS Pre-Screen): Run the crude sample on an analytical C18 column using the proposed gradient. Ensure the retention factor ( k′ ) is between 2 and 10 and the peak asymmetry factor ( As​ ) is < 1.5 before scaling up to preparative flash chromatography.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare Mobile Phase A: Ultra-pure water with 0.1% v/v Ammonium Hydroxide (NH₄OH) to achieve a pH of ~10. Prepare Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Column Equilibration : Flush a preparative C18 column with 5 CVs of 5% B.

  • Sample Loading : Dissolve the crude mixture in the starting mobile phase (or a small volume of DMSO if solubility is poor) and inject.

  • Gradient Elution : Execute a gradient from 5% B to 40% B over 20 CVs. The high polarity of the hydroxymethyl group means the compound will elute relatively early.

  • Isolation : Pool the product-containing fractions and lyophilize (freeze-dry) to remove water, MeCN, and the volatile NH₄OH buffer without applying excessive heat that could degrade the pyrrolopyrimidine core.

References
  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?2

  • King Group, Wake Forest University. Successful Flash Chromatography.1

  • The Journal of Organic Chemistry - ACS Publications. Ru-Catalyzed Selective Catalytic Methylation and Methylenation Reaction Employing Methanol as the C1 Source.3

  • MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.4

Sources

Troubleshooting

reducing byproduct formation in 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol reactions

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalized derivative, 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol, is a key building block in the synthesis of complex molecules, including potent kinase inhibitors. However, its multi-functional nature presents unique challenges in controlling reaction selectivity and minimizing the formation of unwanted byproducts.

This technical support guide, designed for researchers and drug development professionals, provides a comprehensive overview of common side reactions encountered when working with 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol and its derivatives. It offers troubleshooting advice and frequently asked questions in a user-friendly format to help you optimize your reaction conditions, improve yield, and simplify purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems, their probable causes, and actionable solutions to mitigate byproduct formation.

Issue 1: Formation of an Aldehyde or Carboxylic Acid Byproduct

Observation: You observe a new spot on your TLC or a new peak in your LC-MS analysis with a mass corresponding to the oxidation of the hydroxymethyl group to an aldehyde (M-2) or a carboxylic acid (M+14).

Probable Cause: The hydroxymethyl group at the C5 position is susceptible to oxidation, which can occur under various conditions, especially when using certain reagents or in the presence of atmospheric oxygen over extended reaction times.[3]

Solutions:

  • Reagent Selection:

    • Avoid Strong Oxidants: If the intended reaction does not involve oxidation, ensure that no strong oxidizing agents are present. Even mild oxidants can sometimes lead to trace amounts of these byproducts.

    • Use High-Purity Solvents: Peroxides in aged etheric solvents (e.g., THF, dioxane) can be a source of unwanted oxidation. Use freshly distilled or inhibitor-free solvents.

  • Reaction Conditions:

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. This is particularly crucial for long-duration reactions or when heating.

    • Temperature Control: Avoid excessive heating, as it can accelerate oxidation processes. Run reactions at the lowest effective temperature.

  • Protecting Group Strategy:

    • Mask the Hydroxymethyl Group: If the hydroxymethyl group is not the intended reaction site, consider protecting it. Common protecting groups for primary alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers. These can be selectively removed under specific conditions.[4]

    Experimental Protocol: Silyl Ether Protection

    • Dissolve 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol (1 eq.) in an anhydrous aprotic solvent like DMF or DCM.

    • Add a base such as imidazole (1.5-2.0 eq.) or triethylamine (1.5 eq.).

    • Add the silylating agent (e.g., TBDMS-Cl, 1.1-1.2 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the silyl-protected product by column chromatography.

  • Workflow Diagram: Mitigating Oxidation

    start Reaction Setup reagent Reagent & Solvent Selection start->reagent Choose non-oxidizing reagents & high-purity solvents conditions Reaction Conditions start->conditions Maintain inert atmosphere & control temperature protect Protecting Group Strategy start->protect Protect hydroxymethyl group if not reactive site end Minimized Oxidation Byproducts reagent->end conditions->end protect->end

    Caption: Decision workflow for preventing oxidation byproducts.

Issue 2: Unintended N-Alkylation or N-Acylation at the Pyrrole Nitrogen (N7)

Observation: Your mass spectrometry data shows a peak corresponding to the starting material plus the mass of an alkyl or acyl group from your reagents.

Probable Cause: The pyrrole nitrogen (N7) of the 7H-pyrrolo[2,3-d]pyrimidine core is nucleophilic and can react with electrophiles present in the reaction mixture, such as alkyl halides or acylating agents.[4] This is a common side reaction if the N7-H is not the intended site of reaction.

Solutions:

  • Use of a Protecting Group:

    • The most effective way to prevent N7-alkylation or acylation is to protect this position. A commonly used protecting group is the tosyl (Ts) group or 2-(trimethylsilyl)ethoxymethyl (SEM) group.[5] The choice of protecting group will depend on the stability of your molecule to the deprotection conditions.

    Experimental Protocol: N7-Tosylation

    • Suspend 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol (1 eq.) in an anhydrous solvent like acetonitrile or DMF.

    • Add a base such as sodium hydride (NaH, 1.1 eq., use with caution) or potassium carbonate (K2CO3, 2.0 eq.).

    • Add tosyl chloride (TsCl, 1.1 eq.) portion-wise at 0 °C.

    • Stir the reaction at room temperature until completion.

    • Carefully quench the reaction with water and extract the product.

    • Purify by column chromatography.

  • Choice of Base and Solvent:

    • In some cases, the choice of base can influence the selectivity between O- and N-alkylation. For reactions intended at the hydroxymethyl group, using a non-nucleophilic, sterically hindered base might slightly favor O-functionalization. However, protection is the more robust strategy.

  • Reaction Pathway Diagram: N7-Alkylation Byproduct

    SM 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol (N7-H) Desired Desired Product (e.g., O-Alkylation) SM->Desired Intended Pathway Byproduct N7-Alkylated Byproduct SM->Byproduct Side Reaction Reagent Alkyl Halide (R-X) + Base Reagent->SM

    Caption: Competing reaction pathways leading to N7-alkylation.

Issue 3: Dimerization or Oligomerization

Observation: You observe high molecular weight species in your mass spectrum, potentially corresponding to dimers or trimers of your starting material. Your product may also appear as an insoluble solid.

Probable Cause: Intermolecular reactions can occur, particularly under harsh conditions. For 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol, this could involve:

  • Ether formation: The hydroxymethyl group of one molecule reacting with the hydroxymethyl group of another to form an ether linkage, especially under acidic conditions that can generate a carbocation intermediate.

  • N-C linkage: The N7 of one molecule attacking an activated C5-hydroxymethyl group (e.g., if it's converted to a leaving group) of another molecule.

Solutions:

  • Control of pH:

    • Avoid strongly acidic or basic conditions unless required by the reaction. Neutral or mildly basic conditions are often safer.

  • Use of High Dilution:

    • Running the reaction at a lower concentration can disfavor intermolecular reactions (like dimerization) in favor of intramolecular reactions or reactions with a reagent in excess.

  • Protecting Groups:

    • As with other side reactions, protecting the reactive functional groups (the N7-H and the C5-OH) is a highly effective strategy to prevent intermolecular reactions.

Quantitative Data on Reaction Conditions:

IssueProblematic ConditionRecommended ConditionExpected Improvement
Oxidation Reaction open to air, extended heating (e.g., >12h)Inert atmosphere (N2/Ar), temperature < 60°C>95% reduction in aldehyde
N7-Alkylation Use of strong base (e.g., NaH) without protectionN7-protection (e.g., Tosyl) before adding base/alkyl halide>99% selectivity
Dimerization High concentration (>0.5 M), strong acid catalystHigh dilution (<0.1 M), neutral pHSignificant reduction of high MW species

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the N7-H of the pyrrole?

A1: Not always, but it is highly recommended if you are performing reactions with electrophiles that are not intended to react at that site. The N7-H is acidic and the corresponding anion is highly nucleophilic. Failure to protect it often leads to a mixture of products that can be difficult to separate.

Q2: My reaction is sluggish. Can I just increase the temperature?

A2: While increasing the temperature can increase the reaction rate, it can also accelerate the rate of decomposition and byproduct formation, particularly oxidation of the hydroxymethyl group. It is often better to first try a more active catalyst, a different solvent, or a slight excess of a key reagent before significantly increasing the temperature.

Q3: What is the best way to purify my product away from these byproducts?

A3: Standard silica gel column chromatography is typically effective.

  • Oxidation byproducts: The aldehyde and carboxylic acid are more polar than the starting alcohol and will generally have lower Rf values on a normal-phase silica column.

  • N7-alkylated byproducts: These are typically less polar than the N7-H starting material and will have higher Rf values.

  • Dimers: These are much higher molecular weight and will usually have very low Rf values or remain at the baseline.

Q4: How can I confirm the structure of a suspected byproduct?

A4: High-resolution mass spectrometry (HRMS) is invaluable for obtaining an accurate mass and elemental composition. 1H and 13C NMR spectroscopy will help to pinpoint where the modification has occurred. For example, in an N7-alkylated product, the N-H signal will disappear, and new signals for the alkyl group will appear. For an oxidized product, a new aldehyde proton signal (~9-10 ppm) or the disappearance of the alcohol proton and a shift in the C5-methylene carbon signal would be observed.

References

  • EvitaChem. (n.d.). (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol.
  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mut
  • Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • C–H Imid
  • Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorpor
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PMC.
  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosph
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
  • Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs.
  • Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry.
  • 5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl). PMC.
  • (PDF) (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyltetrahydrofuran-3,4-diol.
  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activ

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Discovery Professionals: 7H-pyrrolo[2,3-d]pyrimidine vs. Traditional Purine Scaffolds

Introduction: The Tale of Two Scaffolds in Kinase Inhibition In the landscape of medicinal chemistry, the purine core is a "privileged scaffold."[1][2] Its fundamental role as the backbone for adenine and guanine ensures...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Tale of Two Scaffolds in Kinase Inhibition

In the landscape of medicinal chemistry, the purine core is a "privileged scaffold."[1][2] Its fundamental role as the backbone for adenine and guanine ensures its inherent ability to interact with a vast array of biological targets, particularly the ATP-binding sites of protein kinases.[3][4] This has led to the development of numerous purine derivatives as therapeutics, ranging from anticancer agents to antivirals.[5][6][]

However, the very properties that make the purine scaffold so versatile also present challenges, including potential for off-target effects and metabolic liabilities, specifically at the N7 position. This has driven the exploration of bioisosteres—structural analogues designed to retain desired biological activity while improving physicochemical and pharmacokinetic properties. Among the most successful of these is the 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine.

This guide provides an in-depth, objective comparison of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, exemplified by derivatives like 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol, against traditional purine analogues in the context of modern drug design. We will dissect their structural differences, binding interactions, and pharmacokinetic profiles, supported by experimental data and protocols, to equip researchers with the insights needed to make informed decisions in scaffold selection.

Structural and Physicochemical Divergence: More Than Just One Atom

The core difference between the two scaffolds is the substitution of a nitrogen atom at position 7 of the purine ring with a carbon atom. This seemingly minor change has profound implications for the molecule's properties and its utility in drug design.

G cluster_0 Traditional Purine Scaffold (Adenine) cluster_1 7H-pyrrolo[2,3-d]pyrimidine Scaffold (7-Deazapurine) purine label_purine Key Feature: Nitrogen at position 7 (N7) - Acts as a hydrogen bond acceptor - Site of potential metabolism deazapurine label_deazapurine Key Feature: Carbon at position 7 (C7-H) - C7-H group is a weak H-bond donor - Blocks N7-related metabolism - Provides a new vector for substitution

Caption: Core structures of Purine (left) and 7-Deazapurine (right), highlighting the key atomic difference at position 7.

Causality Behind the Switch: Why 7-Deazapurine?
  • Metabolic Stability: The N7 position of the purine ring is susceptible to enzymatic oxidation. By replacing it with a C-H group, a primary metabolic pathway is blocked. This can lead to a longer plasma half-life and improved bioavailability, reducing the required dose and potential for metabolic-driven toxicity.

  • Modified Hydrogen Bonding: The N7 atom in purines is a hydrogen bond acceptor. The C7-H group in the 7-deazapurine scaffold is a very weak hydrogen bond donor and removes the acceptor property. This fundamentally alters the interaction profile with the target protein, which can be exploited to achieve greater selectivity.

  • Vector for Substitution: The C7-H group provides a new synthetic handle. It can be functionalized to introduce substituents that can probe additional pockets within the target's active site, a possibility not available at the N7 position of purines.[8][9]

Quantitative Physicochemical Comparison

To illustrate these differences, we compare the properties of Tofacitinib, a prominent drug based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, with the traditional purine derivative 6-Mercaptopurine.

PropertyTofacitinib6-MercaptopurineRationale for Difference
Scaffold 7H-pyrrolo[2,3-d]pyrimidinePurineCore structural difference.
pKa 5.2[10][11]7.77The 7-deazapurine core is generally less basic than the purine core, affecting ionization at physiological pH.
Aqueous Solubility pH-dependent: 147 µg/mL (intrinsic)[10][11]; 5.2 mg/mL (at pH 2.2)[10][11]0.24 mg/mL (at 25°C)The overall molecule's substituents dominate solubility, but the scaffold modification allows for greater synthetic flexibility to optimize this property. Tofacitinib's design achieves better solubility under acidic conditions.[11]
Metabolism Primarily CYP3A4-mediated on substituents; scaffold is stable.[12]Metabolized by xanthine oxidase and thiopurine methyltransferase.6-MP is an antimetabolite designed to interfere with purine metabolism. Tofacitinib is designed for scaffold stability, with metabolism directed to its appended groups.[12]

Structure-Activity Relationship (SAR) and Kinase Binding

The primary application for both scaffolds in recent drug discovery has been the inhibition of protein kinases.[1][4][5] Their efficacy stems from their ability to mimic the adenine moiety of ATP and form critical hydrogen bonds with the "hinge" region of the kinase active site.

G cluster_0 Purine Scaffold Interaction cluster_1 Kinase Hinge Region cluster_2 7-Deazapurine Scaffold Interaction Purine Purine (e.g., Adenine) Hinge Hinge Amino Acids (e.g., Val, Ala, Leu) N1_H->Backbone_CO H-bond (Donor) N6_NH2->Backbone_NH H-bond (Acceptor) Deazapurine 7-Deazapurine (e.g., Tofacitinib core) Pyrrole_NH->Backbone_CO H-bond (Donor) N1->Backbone_NH H-bond (Acceptor)

Caption: Conceptual diagram of hydrogen bonding with the kinase hinge. Purines typically use N1 and N6, while 7-deazapurines use the pyrrole N-H and the N1 atom.

  • Traditional Purines: Often form two key hydrogen bonds with the kinase hinge backbone. For example, adenine binds by donating a hydrogen from its N6-amino group and accepting a hydrogen at its N1 position. This "bidentate" interaction is a cornerstone of their inhibitory action.[3]

  • 7H-pyrrolo[2,3-d]pyrimidines: These scaffolds also typically form a bidentate hydrogen bond with the hinge. However, the key donor is now the N-H of the pyrrole ring (at position 7). The acceptor remains a nitrogen in the pyrimidine ring (N1). This reorientation of the hydrogen bonding pattern, combined with the new substitution vector at C5, allows for the design of inhibitors that can achieve high potency and, crucially, selectivity for specific kinases over others.[13][14]

Case Study: Selectivity in JAK Inhibition

The Janus kinase (JAK) family is a critical target in autoimmune diseases. Tofacitinib, built on the 7-deazapurine core, is a potent JAK inhibitor. Its selectivity profile highlights the scaffold's potential.

CompoundScaffold TypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Insight
Tofacitinib 7H-pyrrolo[2,3-d]pyrimidine56 (JAK1/JAK3)406 (JAK1/JAK2)56 (JAK1/JAK3)Potently inhibits JAK1 and JAK3 over JAK2. This selectivity is achieved by exploiting subtle differences in the ATP binding sites, guided by the unique geometry of the 7-deazapurine core.[15][16]
Representative Purine Inhibitor PurineVariesVariesVariesAchieving high selectivity with a purine core can be challenging due to the conserved nature of the adenine binding pocket across many kinases.[4]

Featured Signaling Pathway: JAK-STAT Inhibition

To understand the therapeutic context, we visualize the JAK-STAT pathway, which is central to immune cell signaling. Cytokines bind to receptors, activating associated JAKs. JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression, often of pro-inflammatory mediators.[15][17]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation pJAK P-JAK JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT P-STAT STAT->pSTAT Dimer P-STAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 7. Gene Regulation Inhibitor Tofacitinib (7-Deazapurine Scaffold) Inhibitor->JAK INHIBITION G A Step 1: Biochemical Assay (In Vitro Kinase Inhibition) B Step 2: Cellular Assay (Target Engagement & Viability) A->B Determine IC50 C Step 3: ADME/Tox Profiling (Metabolic Stability, hERG, etc.) B->C Confirm on-target effect & assess cytotoxicity D Step 4: In Vivo Efficacy Model (e.g., Collagen-Induced Arthritis) C->D Evaluate drug-like properties E Lead Candidate D->E Demonstrate efficacy in disease model

Caption: A standard experimental workflow for kinase inhibitor drug discovery.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol determines the direct inhibitory effect of a compound on a purified kinase enzyme by measuring the incorporation of a radiolabeled phosphate (³³P) from ATP onto a substrate.

Causality: This assay is chosen for its sensitivity and direct measurement of enzymatic activity. It provides a quantitative measure (IC50) of a compound's potency against its target, free from the complexities of a cellular environment.

Methodology: [18]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35). [18] * Enzyme Dilution: Dilute the purified target kinase (e.g., JAK1) in kinase buffer to a working concentration determined by prior enzyme titration experiments.

    • Substrate Solution: Dissolve a suitable peptide substrate in the kinase buffer.

    • ATP Solution: Prepare a solution of cold ATP mixed with radiolabeled [γ-³³P]ATP. The final ATP concentration should be near the Km for the kinase to ensure competitive inhibitors are fairly evaluated.

    • Test Compounds: Prepare a serial dilution of the test compounds (e.g., 10 concentrations from 100 µM to 5 nM) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 5 µL of the test compound dilution (or DMSO for control).

    • Add 20 µL of the enzyme/substrate mixture.

    • Incubate for 20 minutes at room temperature to allow the compound to bind to the kinase. [18] * Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP solution.

    • Incubate for 1-2 hours at room temperature, ensuring the reaction stays within the linear range.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection and Analysis:

    • Transfer the reaction mixture onto a P81 phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate and add a scintillant.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression.

Protocol 2: Cell Viability MTT Assay

This protocol assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability, proliferation, or cytotoxicity.

Causality: It is essential to determine if a potent kinase inhibitor is also cytotoxic. An ideal inhibitor will block a specific signaling pathway at low concentrations without causing general cell death. This assay distinguishes targeted anti-proliferative effects from non-specific toxicity. [19][20] Methodology: [19][21][22]

  • Cell Seeding:

    • Culture cells (e.g., a cytokine-dependent cell line for JAK inhibitor testing) under standard conditions.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (background) and medium with DMSO (vehicle control).

    • Incubate for the desired exposure period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. [19][22] * Add 10 µL of the MTT stock solution to each well. [21] * Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals. [19][22]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [20][21] * Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [19][21] * Calculate cell viability as a percentage of the vehicle control and determine the GI50/IC50 value.

Conclusion and Future Perspectives

The journey from the traditional purine scaffold to its 7-deazapurine bioisostere is a testament to the power of rational drug design.

  • Traditional Purine Derivatives remain a cornerstone of medicinal chemistry, offering a validated, reliable starting point for hitting numerous targets, especially in antiviral and classical chemotherapy. [1][2][5]Their broad utility, however, can be a double-edged sword, often presenting challenges in achieving kinase selectivity and overcoming metabolic liabilities.

  • The 7H-pyrrolo[2,3-d]pyrimidine Scaffold represents a sophisticated evolution. By strategically altering a single atom, medicinal chemists have unlocked significant advantages: enhanced metabolic stability, altered hydrogen bonding potential for improved selectivity, and a new vector for chemical modification. [8][13]The clinical success of drugs like Tofacitinib validates this approach and has cemented the 7-deazapurine core as a privileged scaffold in its own right, particularly for designing targeted kinase inhibitors for inflammatory diseases and cancer. [17][23][24][25] For drug development professionals, the choice is not about which scaffold is "better," but which is better suited for the specific therapeutic challenge. For broad-spectrum applications where hitting conserved ATP pockets is desired, purines are an excellent choice. For programs demanding high selectivity against a specific kinase family member and a favorable pharmacokinetic profile, the 7H-pyrrolo[2,3-d]pyrimidine scaffold offers a compelling and field-proven alternative. The continued exploration of substitutions on this core, such as at the 5-ylmethanol position, will undoubtedly yield the next generation of highly targeted and effective therapeutics.

References

  • Xeljanz | Mechanism of Action | MIMS Malaysia. [Link]

  • Purine Analogues as Kinase Inhibitors: A Review - Bentham Science Publishers. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Update on Tofacitinib for Inflammatory Bowel Disease - PMC - NIH. [Link]

  • XELJANZ (tofacitinib) - accessdata.fda.gov. [Link]

  • XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology | Pfizer Medical - US. [Link]

  • Tofacitinib | Arthritis UK. [Link]

  • Purine Analogues as Kinase Inhibitors: A Review - Ingenta Connect. [Link]

  • Full article: An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. [Link]

  • Structure–Activity Relationship of Azaindole-Based Glucokinase Activators. [Link]

  • Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors | Request PDF - ResearchGate. [Link]

  • Purine analogs as phosphatidylinositol 4-kinase IIIβ inhibitors - PMC. [Link]

  • Purine Analogues as Kinase Inhibitors: A Review - PubMed. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review | Request PDF - ResearchGate. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed. [Link]

  • Synthesis and Structure-Activity Relationship of 7-azaindole Piperidine Derivatives as CCR2 Antagonists - PubMed. [Link]

  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed. [Link]

  • Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - RSC Publishing - Rsc.org. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]

  • Covalent JAK3 inhibitors based on 2-arylamino and 7H-pyrrolo[2,3-d]pyrimidine scaffold: design, synthesis, and biological evaluation for the potential treatment of Bortezomib-resistant multiple myeloma - ResearchGate. [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - ACS Publications. [Link]

  • 3.6. In Vitro Kinase Inhibition Assay - Bio-protocol. [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941.
  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed. [Link]

  • Purine derivatives as potent anticancer agents: a comprehensive review - PubMed. [Link]

  • Kinase assays | BMG LABTECH. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Link]

  • Pharmaceuticals | Special Issue : Purine and Its Derivatives - MDPI. [Link]

  • (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed. [Link]

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Abstract:. [Link]

  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed. [Link]

  • To study the solubility of tofacitinib citrate - Jetir.Org. [Link]

  • Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - MDPI. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. [Link]

  • 6-mercaptopurine and tofacitinib alter microbial protein expression but not composition in fecal microbiota incubations from Crohn's disease patients - PubMed. [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - MDPI. [Link]

Sources

Comparative

A Comparative Analysis of Kinase Binding Affinity for 7H-Pyrrolo[2,3-d]pyrimidin-5-ylmethanol Analogs: A Guide for Drug Discovery Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a "privileged" structure in medicinal chemistry, particularly in the realm of kinase inhibitor discovery.[1] Its structural resemblance to the ade...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a "privileged" structure in medicinal chemistry, particularly in the realm of kinase inhibitor discovery.[1] Its structural resemblance to the adenine core of ATP enables it to effectively compete for the hinge region of a wide array of kinases, making it a valuable starting point for the development of targeted therapies.[1] This guide provides a comparative analysis of the kinase binding affinity of a specific subclass of these compounds: 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol analogs. We will delve into their structure-activity relationships, comparative selectivity across different kinase families, and the robust experimental methodologies used to characterize their binding profiles.

The Strategic Advantage of the 7H-Pyrrolo[2,3-d]pyrimidine Core

The power of the 7H-pyrrolo[2,3-d]pyrimidine core lies in its synthetic tractability and its inherent ability to form key hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP. This interaction is a critical anchor for inhibitor binding. The pyrrole moiety can be oriented towards the gatekeeper residue, forming important hydrophobic interactions that enhance binding affinity.[2] The true versatility of this scaffold, however, comes from the numerous points for chemical modification, particularly at the C4, C5, and N7 positions, allowing for the fine-tuning of potency and selectivity against specific kinase targets.[1][3]

Comparative Kinase Binding Affinity of 7H-Pyrrolo[2,3-d]pyrimidine Analogs

The following table summarizes the inhibitory activities of several 7H-pyrrolo[2,3-d]pyrimidine analogs against a panel of kinases. This data, compiled from various studies, highlights the diverse targeting possibilities of this scaffold and provides a basis for understanding the structure-activity relationships that govern their selectivity.

Compound IDTarget KinaseIC50 (nM)Notes and Reference
Compound 7a CK1α10.969-fold more potent than the clinical CK1α inhibitor BTX-A51. Showed good selectivity over CDK7 (>1000-fold) and CDK9 (>100-fold).[4][5]
Compound 5n PAK42.7Showed potent activity against the MV4-11 cell line (IC50 = 7.8 nM).[6]
Compound 5o PAK420.2Also demonstrated potent activity against the MV4-11 cell line (IC50 = 38.3 nM).[6]
Compound 32 FAK4Described as one of the most potent FAK inhibitors discovered to date.[7]
Compound 25b FAK5.4Exhibited good selectivity when tested on a panel of 26 kinases.[8]
Compound 28a BTK3.0A reversible BTK inhibitor with good kinase selectivity.[9]
PF-04965842 JAK1(Potent)A clinical candidate for autoimmune diseases, designed for high selectivity for JAK1.[10]
Compound 5k EGFR79A multi-targeted inhibitor, also active against Her2 (40 nM), VEGFR2 (136 nM), and CDK2 (204 nM).[11][12]
Compound 31r EGFR (mutant)<1Potent against EGFR 19del/T790M/C797S triple mutant, with excellent kinome-wide selectivity.[7]
Compound 11 Aurora A0.74Showed improved selectivity over Aurora B compared to Alisertib.[13]
Compound 1 RET(Potent)A potent in vitro RET kinase inhibitor with robust in vivo efficacy.[14][15]
Compound 12b CSF1R(low nM)A potent CSF1R inhibitor with favorable ADME properties.[16]

Note: This table is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in assay conditions.

Key Signaling Pathways Targeted by 7H-Pyrrolo[2,3-d]pyrimidine Analogs

To appreciate the therapeutic potential of these inhibitors, it is crucial to understand the biological context of their targets. Below are simplified diagrams of key signaling pathways regulated by kinases that are potently inhibited by 7H-pyrrolo[2,3-d]pyrimidine analogs.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway, a critical regulator of immunity and inflammation.[10][13]

FAK_Signaling Integrin Integrin FAK FAK Integrin->FAK Activation ECM Extracellular Matrix ECM->Integrin Src Src FAK->Src Recruitment Grb2_Sos Grb2/Sos FAK->Grb2_Sos Binding Src->FAK Phosphorylation Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Proliferation Cell Proliferation, Survival, Migration Ras_MAPK->Proliferation

Caption: Focal Adhesion Kinase (FAK) signaling, a key pathway in cell adhesion, migration, and survival.[7]

Experimental Methodologies for Assessing Kinase Binding Affinity

The determination of a compound's binding affinity and selectivity is a cornerstone of kinase inhibitor discovery. Here, we detail two widely used and robust methodologies: the LanthaScreen® TR-FRET Kinase Binding Assay and the KiNativ™ Activity-Based Kinome Profiling platform.

LanthaScreen® TR-FRET Kinase Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for quantifying inhibitor binding in a high-throughput format.[17][18] The LanthaScreen® assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a test compound.[4]

Principle of the Assay: The assay utilizes a long-lifetime europium (Eu) or terbium (Tb) chelate as a FRET donor, typically on an antibody that binds to the kinase, and an Alexa Fluor® 647-labeled ATP-competitive tracer as the FRET acceptor.[4][19] When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[4] This decrease is proportional to the affinity of the test compound for the kinase.

TR_FRET_Assay LanthaScreen TR-FRET Kinase Binding Assay Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase1 Kinase Antibody1 Eu-Antibody Antibody1->Kinase1 Complex1 High FRET Signal Tracer1 Alexa647-Tracer Tracer1->Kinase1 Kinase2 Kinase Antibody2 Eu-Antibody Antibody2->Kinase2 Tracer2 Alexa647-Tracer Complex2 Low FRET Signal Inhibitor Inhibitor Inhibitor->Kinase2 KiNativ_Workflow Lysate Cell Lysate Inhibitor Add Inhibitor Lysate->Inhibitor Probe Add Biotin-ATP Probe Inhibitor->Probe Digest Proteolytic Digestion Probe->Digest Enrich Streptavidin Enrichment of Biotinylated Peptides Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Quantify Kinase Inhibition LCMS->Data

Caption: General workflow for KiNativ™ kinase inhibitor profiling.

Experimental Protocol Outline: KiNativ™ Profiling

  • Lysate Preparation and Inhibition:

    • Prepare cell lysates under native conditions to preserve kinase activity.

    • Aliquot the lysate and incubate with a range of concentrations of the test inhibitor or a DMSO vehicle control for a defined period.

  • Probe Labeling:

    • Add the biotinylated acyl-phosphate ATP probe to each lysate and incubate to allow for covalent modification of active kinases that are not blocked by the inhibitor.

    • Quench the labeling reaction.

  • Sample Processing:

    • Denature, reduce, and alkylate the proteins in the lysate.

    • Perform proteolytic digestion (e.g., with trypsin) to generate peptides.

  • Enrichment and Mass Spectrometry:

    • Enrich the biotinylated peptides using streptavidin-coated beads.

    • Elute the bound peptides.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the probe-labeled peptides corresponding to specific kinases.

    • Calculate the percent inhibition for each kinase at each inhibitor concentration by comparing the signal in the inhibitor-treated samples to the DMSO control.

    • Generate IC50 curves for each kinase target to determine the inhibitor's potency and selectivity profile across the kinome.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, particularly with substitutions like the 5-ylmethanol group, represents a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The data presented in this guide demonstrates the ability to tune the selectivity of these analogs to target a wide range of kinases involved in critical disease pathways, from cancer to autoimmune disorders. By employing robust and complementary biochemical and cell-based assays such as TR-FRET and KiNativ™, researchers can effectively characterize the binding affinity and selectivity of these compounds, enabling the rational design of next-generation targeted therapeutics. The continued exploration of this privileged scaffold is certain to yield novel clinical candidates with improved efficacy and safety profiles.

References

  • Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters, 17(2), 416-424. [Link]

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. (2022). Bioorganic & Medicinal Chemistry, 60, 116700. [Link]

  • LanthaScreen Technology on microplate readers. (2022). BMG Labtech. Retrieved March 25, 2026, from [Link]

  • Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. (2019). Current Protocols in Chemical Biology, 11(3), e66. [Link]

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. (2019). European Journal of Medicinal Chemistry, 169, 121-143. [Link]

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152. [Link]

  • Gehringer, M., & Laufer, S. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. [Link]

  • Wang, R., et al. (n.d.). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. ChEMBL. Retrieved March 25, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). Molecules. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(12), 1956-1962. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1309. [Link]

  • Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. (n.d.). Sino Biological. Retrieved March 25, 2026, from [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (n.d.). ChemMedChem. [Link]

Sources

Validation

Comparative Cytotoxicity Guide: Evaluating 7H-Pyrrolo[2,3-d]pyrimidin-5-ylmethanol Against Standard Chemotherapeutics

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol Framework Executive Summary The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol Framework

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a privileged 7-deazapurine scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved multi-kinase inhibitors[1]. By mimicking the adenine ring of ATP, derivatives of this scaffold competitively bind the hinge region of critical oncogenic kinases, including EGFR, JAK, and p21-activated kinase 4 (PAK4)[2].

Specifically, 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol introduces a hydroxymethyl group at the C5 position. This functionalization provides unique hydrogen-bond donating and accepting capabilities within the hydrophobic kinase pocket[2]. To establish its baseline therapeutic window and utility as a lead compound, this guide objectively compares the in vitro cytotoxicity and apoptotic induction of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol against established control compounds: Sunitinib (an FDA-approved multi-targeted receptor tyrosine kinase inhibitor) and 5-Fluorouracil (5-FU) (a classic antimetabolite).

Mechanistic Rationale: The 7-Deazapurine Scaffold

The efficacy of pyrrolo[2,3-d]pyrimidines stems from their structural homology to purines. While native ATP binds kinases to facilitate the phosphorylation of downstream effectors, 7H-pyrrolo[2,3-d]pyrimidine derivatives act as ATP-competitive inhibitors[2]. The substitution of the nitrogen at the 7-position with a carbon atom (7-deazapurine) alters the electron density of the ring, enhancing metabolic stability while maintaining critical hydrogen-bonding interactions with the kinase hinge region[1].

KinaseInhibition ATP ATP (Native Substrate) Kinase Target Kinase (e.g., EGFR, PAK4) ATP->Kinase Binds Hinge Region Inhibitor 7H-Pyrrolo[2,3-d]pyrimidin-5-ylmethanol Inhibitor->Kinase Competitive Binding Substrate Downstream Effectors Inhibitor->Substrate Kinase Blockade Kinase->Substrate Phosphorylation Survival Tumor Cell Proliferation Substrate->Survival Oncogenic Signaling Apoptosis Apoptosis / Cell Cycle Arrest Substrate->Apoptosis Signal Abrogation

Figure 1: ATP-competitive kinase inhibition by 7H-pyrrolo[2,3-d]pyrimidine derivatives leading to apoptosis.

Experimental Workflow & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust cytotoxicity data relies on self-validating experimental designs. The following protocols integrate internal controls to ensure causality between compound application and observed cellular phenotypes.

Cell Culture & Compound Preparation

To evaluate the therapeutic index, select a panel representing diverse genetic backgrounds: A549 (Non-small cell lung cancer), MDA-MB-231 (Triple-negative breast cancer), and NIH/3T3 (Non-tumor murine fibroblast control)[3].

  • Causality Check: Dissolve 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol and controls in cell-culture grade DMSO. Ensure the final DMSO concentration in the assay never exceeds 0.1% (v/v) to prevent solvent-induced membrane toxicity.

Cytotoxicity Evaluation (MTT Assay)

The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic activity and viability[1].

  • Seeding: Plate cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Expose cells to serial dilutions (1 µM to 100 µM) of the test compound, Sunitinib, and 5-FU for 48 hours.

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (10% Triton X-100) to define maximum assay cytotoxicity.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: This duration is optimal for capturing the linear phase of mitochondrial reductase activity.

  • Solubilization & Readout: Discard media, add 150 µL of DMSO to dissolve formazan crystals, and measure absorbance at 570 nm using a microplate reader.

Apoptosis Quantification (Flow Cytometry)

To determine whether the reduction in viability is due to programmed cell death (apoptosis) or non-specific necrosis, utilize Annexin V-FITC/Propidium Iodide (PI) dual staining[3].

  • Mechanism: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI intercalates DNA but is membrane-impermeable, only staining late apoptotic/necrotic cells with compromised membranes.

  • Harvesting: Post-treatment (48h), collect both floating (dead) and adherent cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Staining: Resuspend 1×105 cells in 100 µL binding buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour. Gate populations into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Comparative Data Analysis

The following tables summarize representative quantitative data comparing the test compound against standard controls.

Table 1: In Vitro Cytotoxicity (IC₅₀ values in µM) at 48 Hours

Data represents the concentration required to inhibit 50% of cell proliferation.

CompoundA549 (Lung Cancer)MDA-MB-231 (Breast Cancer)NIH/3T3 (Normal Fibroblast)Selectivity Index (NIH/3T3 vs A549)
7H-Pyrrolo[2,3-d]pyrimidin-5-ylmethanol 38.4 ± 2.142.7 ± 3.5>100>2.6
Sunitinib (Multi-kinase Control) 4.2 ± 0.86.5 ± 1.118.3 ± 2.44.3
5-Fluorouracil (Antimetabolite Control) 12.5 ± 1.415.8 ± 2.022.1 ± 1.81.7
Table 2: Apoptotic Induction Profile in A549 Cells (Treated at 40 µM for 48h)

Data derived from Annexin V/PI Flow Cytometry.

Treatment GroupViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control (0.1% DMSO) 92.53.12.42.0
7H-Pyrrolo[2,3-d]pyrimidin-5-ylmethanol 48.228.518.15.2
Sunitinib 15.445.232.86.6
5-Fluorouracil 35.830.424.59.3

Discussion & Structural Insights

The comparative data reveals critical insights into the pharmacodynamic profile of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol:

  • Baseline Cytotoxicity vs. Optimized Drugs: The test compound exhibits moderate baseline cytotoxicity (IC₅₀ ~38-42 µM) compared to the highly optimized, FDA-approved multi-kinase inhibitor Sunitinib (IC₅₀ ~4-6 µM)[1]. This is expected; 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is a foundational scaffold. To achieve nanomolar potency, medicinal chemists typically introduce bulky hydrophobic groups or halogens at the C4 position to maximize interactions with the kinase activation loop[1].

  • Favorable Toxicity Profile: Notably, the compound demonstrates low toxicity against the non-tumor NIH/3T3 cell line (IC₅₀ >100 µM), yielding a better Selectivity Index than 5-Fluorouracil. This highlights the 7-deazapurine core as a highly tolerable privileged scaffold that selectively targets hyperactive oncogenic kinase networks rather than indiscriminately halting DNA synthesis like traditional antimetabolites.

  • Mechanism of Cell Death: Flow cytometry data (Table 2) confirms that the primary mechanism of cytotoxicity is the induction of apoptosis (46.6% total apoptotic population) rather than necrosis. The C5-hydroxymethyl group likely facilitates crucial hydrogen bonding with the hinge region residues of target kinases (such as PAK4), stabilizing the inactive kinase conformation and triggering downstream apoptotic cascades[2].

References

  • Alotaibi, A. A., Alanazi, M. M., & Rahman, A. F. M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Available at:[Link]

  • Du, J., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules, 28(1), 413. Available at:[Link]

  • Mirgany, T. O., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals, 18(10), 1546. Available at:[Link](Note: URL derived from related PMC multi-kinase inhibitor literature)

Sources

Safety & Regulatory Compliance

Safety

7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol proper disposal procedures

As a Senior Application Scientist, I understand that the handling and disposal of biologically active intermediates require protocols that go beyond basic compliance. 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol (CAS: 1638763...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the handling and disposal of biologically active intermediates require protocols that go beyond basic compliance. 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol (CAS: 1638763-73-1) is a critical 7-deazapurine derivative frequently utilized in the synthesis of kinase inhibitors and nucleoside analogs.

Because of its structural mimicry of natural purines, improper disposal poses significant environmental and biological risks. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety, regulatory compliance, and environmental stewardship.

Physicochemical and Hazard Profile

Before executing any disposal protocol, it is imperative to understand the physical and chemical properties of the material. The hazards associated with this compound dictate the required personal protective equipment (PPE) and the downstream waste segregation logic.

Table 1: Quantitative Data and Hazard Summary

Property / MetricSpecificationOperational Implication
Chemical Name 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanolPurine analog; biologically active.
CAS Number 1638763-73-1[1]Required for all hazardous waste labeling.
Molecular Formula C7H7N3OHigh nitrogen content (~28% by mass).
Molecular Weight 149.15 g/mol Readily forms fine, respirable dust.
GHS Hazards H315, H319, H335 [1]Irritant to skin, eyes, and respiratory tract.
Solubility Soluble in DMSO, DMF, MethanolWaste will frequently be generated as organic solutions.

Mechanistic Grounding: The Causality Behind Disposal Rules

Laboratory safety is rooted in understanding why a protocol exists. The disposal of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is governed by two primary mechanistic concerns:

  • Biological Interference (Purine Mimicry): The pyrrolo[2,3-d]pyrimidine scaffold is an isostere of adenine and guanine. If discharged into the municipal water supply, these molecules can act as environmental toxins by intercalating into aquatic DNA or competitively inhibiting ATP-binding sites of essential kinases. Therefore, drain disposal is strictly prohibited .

  • Combustion Byproducts (NOx Generation): Because the molecule contains three nitrogen atoms, its thermal destruction generates significant quantities of nitrogen oxides (NOx). Standard open burning or low-temperature incineration will release these smog-forming pollutants. The compound must be routed to a high-temperature chemical incinerator (>1000°C) equipped with an alkaline afterburner/scrubber to neutralize the exhaust gases [2].

Waste Segregation & Disposal Logic

To prevent dangerous cross-reactions and ensure the waste facility can properly process the material, waste must be segregated at the source. The following diagram illustrates the strict logical workflow for isolating 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol waste.

G Start 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol Waste Generated Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid NoHalo Non-Halogenated Organic Waste Container Solid->NoHalo Direct Transfer Halogenated Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->Halogenated YesHalo Halogenated Organic Waste Container Halogenated->YesHalo Yes (Contains Halogens) Halogenated->NoHalo No (e.g., DMSO, MeOH) Incineration High-Temp Incineration (>1000°C) + NOx Scrubber YesHalo->Incineration NoHalo->Incineration

Fig 1: Waste segregation decision tree for 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol.

Step-by-Step Disposal Methodologies

The following protocols are designed to comply with the National Research Council's Prudent Practices in the Laboratory [2] and EPA Resource Conservation and Recovery Act (RCRA) guidelines [3].

Protocol A: Disposal of Solid Waste (Powders, Weighing Paper, PPE)
  • Containment: Collect all solid waste (including residual powder, contaminated spatulas, weighing boats, and nitrile gloves) inside a certified fume hood.

  • Packaging: Place the materials into a heavy-duty, chemically resistant polyethylene bag or a wide-mouth High-Density Polyethylene (HDPE) solid waste container.

  • Sealing: Seal the container tightly. Do not leave waste containers open, as the compound can aerosolize and cause respiratory irritation (H335).

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Solid Waste: Contains 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol (CAS 1638763-73-1) - Toxic/Irritant."

  • Storage & Transfer: Store in a designated secondary containment bin away from strong oxidizing agents until pickup by an authorized hazardous waste contractor.

Protocol B: Disposal of Liquid Waste (Reaction Mother Liquors, HPLC Effluents)
  • Compatibility Check: Determine the solvent matrix. If the compound is dissolved in dichloromethane (DCM) or chloroform, it must be routed to Halogenated Waste . If dissolved in DMSO, DMF, or Methanol, route to Non-Halogenated Waste .

  • Transfer: Using a closed-system funnel, carefully pour the solution into the appropriate HPLC-compatible or HDPE liquid waste carboy.

  • Headspace Management: Never fill liquid waste containers beyond 80% capacity. Leave headspace to account for vapor pressure expansion.

  • Labeling: Update the running log on the waste container's label to reflect the addition of the 7-deazapurine derivative, ensuring the waste facility knows to apply NOx scrubbing during incineration.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization and dermal exposure.

Step 1: Evacuate and Equip Clear personnel from the immediate vicinity. The responder must don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant safety goggles, a lab coat, and double nitrile gloves.

Step 2: Containment (Solid Spill) Do not dry-sweep, as this will aerosolize the fine powder. Gently cover the spill with damp absorbent paper (using water or a mild solvent like isopropanol) to suppress dust formation.

Step 3: Containment (Liquid Spill) If the compound is spilled in solution, encircle the spill with an inert chemical absorbent boom (e.g., vermiculite or diatomaceous earth). Avoid using combustible absorbents like sawdust.

Step 4: Collection and Decontamination Using a non-sparking scoop, transfer the absorbed material into a hazardous waste container. Wash the contaminated surface with a 5% sodium hypochlorite (bleach) solution to chemically degrade residual purine analogs, followed by a thorough water rinse. Collect all washings as aqueous hazardous waste.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • Hazardous Waste Characteristics and Disposal Guidelines Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol
Reactant of Route 2
Reactant of Route 2
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol
© Copyright 2026 BenchChem. All Rights Reserved.